Product packaging for 3-Chloro-1H-indole-2-carbaldehyde(Cat. No.:CAS No. 110912-15-7)

3-Chloro-1H-indole-2-carbaldehyde

Cat. No.: B035255
CAS No.: 110912-15-7
M. Wt: 179.6 g/mol
InChI Key: IHPBJLYJOIUBDY-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole-2-carbaldehyde is a versatile and highly functionalized heteroaromatic building block of significant interest in synthetic and medicinal chemistry. Its molecular structure incorporates three distinct reactive sites: the electron-rich indole nucleus, an aldehyde group at the 2-position, and a chlorine substituent at the 3-position. This unique arrangement makes it a privileged scaffold for constructing complex molecular architectures, particularly for the synthesis of novel indole-fused polyheterocycles and as a key precursor in the development of pharmacologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B035255 3-Chloro-1H-indole-2-carbaldehyde CAS No. 110912-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPBJLYJOIUBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354661
Record name 3-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110912-15-7
Record name 3-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1H-indole-2-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and drug development. The primary focus of this document is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Overview of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic compounds, such as indoles, using a Vilsmeier reagent.[1][2] This reagent, typically a chloroiminium ion, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The electrophilic Vilsmeier reagent then attacks the electron-rich indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3] For indole, the reaction preferentially occurs at the C-3 position due to its higher electron density.[3]

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes has been developed utilizing a Vilsmeier cyclization of 2-[(carboxymethyl)amino]benzoic acids. This approach offers a direct route to the target molecule.

Experimental Protocol: Vilsmeier Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-chloroindole-2-carboxaldehydes from 2-[(carboxymethyl)amino]benzoic acids.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
2-[(Carboxymethyl)amino]benzoic acidC₉H₉NO₄195.17
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Bis-(trichloromethyl) carbonate (BTC)C₃Cl₆O₃296.75
1,2-DichloroethaneC₂H₄Cl₂98.96
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Diethyl Ether(C₂H₅)₂O74.12

2.2. Procedure

  • Vilsmeier Reagent Preparation: In a well-ventilated fume hood, prepare the Vilsmeier reagent by reacting N,N-dimethylformamide (DMF) with bis-(trichloromethyl) carbonate (BTC). For a typical reaction, a molar ratio of 1:6 of the starting benzoic acid derivative to the Vilsmeier reagent is used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[(carboxymethyl)amino]benzoic acid in 1,2-dichloroethane.

  • Reaction Execution: Add the prepared Vilsmeier reagent to the solution of the benzoic acid derivative. Heat the reaction mixture to 75°C and stir.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by carefully adding it to ice-cold water. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

2.3. Quantitative Data

While specific yield data for the parent this compound was not detailed in the provided search results, a similar synthesis of indole-3-carboxaldehyde using the Vilsmeier-Haack reaction reports yields as high as 97%.[4]

Reaction Schematics and Workflows

The synthesis of this compound via the Vilsmeier-Haack reaction can be visualized through the following diagrams.

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reaction BTC BTC (or POCl3) BTC->Vilsmeier Intermediate Cyclization & Formylation Intermediate Vilsmeier->Intermediate StartingMaterial 2-[(Carboxymethyl)amino]benzoic acid StartingMaterial->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier synthesis of this compound.

G start Start: Dissolve Starting Material add_reagent Add Vilsmeier Reagent start->add_reagent heat Heat to 75°C and Stir add_reagent->heat monitor Monitor by TLC heat->monitor workup Quench, Neutralize, and Extract monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • The Vilsmeier-Haack reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.[3]

  • Phosphorus oxychloride (or its substitutes like BTC) is corrosive and reacts violently with water. Handle with extreme care in a moisture-free environment.

  • N,N-dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.[3]

  • The work-up procedure involves the use of bases. Handle with appropriate personal protective equipment to avoid chemical burns.[3]

  • All procedures should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous biologically active compounds and natural products. The presence of a chlorine atom at the C3 position and a carbaldehyde group at the C2 position imparts unique chemical reactivity and potential for further functionalization, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry. This document provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development.

Chemical Properties

This compound is a solid at room temperature. Its chemical structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClNO--INVALID-LINK--
Molecular Weight 179.60 g/mol --INVALID-LINK--
Appearance Solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-

Table 2: Spectroscopic Data for this compound

Spectroscopy DataSource
¹H NMR Data not available in searched literature.-
¹³C NMR Data not available in searched literature.-
Mass Spectrometry Data not available in searched literature.-
Infrared (IR) Data not available in searched literature.-

Synthesis and Reactivity

The primary method for the synthesis of this compound is through the Vilsmeier-Haack reaction. This reaction allows for the formylation of electron-rich aromatic rings.

Vilsmeier-Haack Synthesis

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes has been developed from readily accessible 2-[(carboxymethyl)amino]benzoic acids. This method avoids the use of metal catalysts.

Experimental Protocol: Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes

This protocol is based on the procedure described by Li, Z. H., et al. (2010).

Materials:

  • 2-[(Carboxymethyl)amino]benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Bis-(trichloromethyl) carbonate (BTC) or a similar phosgene equivalent

  • 1,2-Dichloroethane or 2-Methyltetrahydrofuran (2-MeTHF) as solvent

  • Ice-water bath

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies for purification

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, prepare the Vilsmeier reagent by adding a solution of bis-(trichloromethyl) carbonate in the chosen solvent to a solution of N,N-dimethylformamide in the same solvent, typically maintained at 0-5 °C in an ice-water bath with constant stirring.

  • Reaction with the Starting Material: Once the Vilsmeier reagent is formed, add the 2-[(carboxymethyl)amino]benzoic acid to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature of approximately 75 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up through standard aqueous extraction procedures. The crude product is then purified by column chromatography on silica gel to yield the 3-chloroindole-2-carboxaldehyde.

Logical Relationship of Vilsmeier Synthesis

Vilsmeier_Synthesis cluster_reagents Vilsmeier Reagent Formation cluster_reaction Main Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier BTC BTC (Bis-(trichloromethyl) carbonate) BTC->Vilsmeier StartingMaterial 2-[(Carboxymethyl)amino]benzoic acid Intermediate Reaction Intermediate StartingMaterial->Intermediate + Vilsmeier Reagent ~75 °C Product This compound Intermediate->Product Work-up & Purification

Caption: Vilsmeier synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the aldehyde group and the electron-rich indole ring, which is modified by the presence of the chloro substituent.

  • Aldehyde Group: The carbaldehyde at the C2 position can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with various nucleophiles to form imines, oximes, and hydrazones. The N-cyclohexylthiosemicarbazone derivative of this compound has been reported.

  • Indole Ring: The indole nucleus can participate in electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The chloro group at the C3 position can potentially be displaced in nucleophilic substitution reactions under specific conditions. 3-chloroindoles, in general, are known to participate in cycloaddition reactions.

Biological Activity and Drug Development Applications

While the indole scaffold is of significant interest in medicinal chemistry, there is limited specific information in the public domain regarding the biological activity of this compound itself. However, related substituted indole-2-carboxaldehydes and 3-chloroindoles have been investigated for various therapeutic applications.

Derivatives of indole-2-carboxylic acids have been explored as inhibitors of HIV-1 integrase. Furthermore, indole-2-carboxamides have been identified as a promising class of antituberculosis agents. The 3-chloroindole moiety has been incorporated into Factor Xa inhibitors, where the chloro group contributes to the binding affinity.

Given the precedent for biological activity in structurally related compounds, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Validation Hit Validation Hit->Validation Confirmation Lead Lead Compound Validation->Lead

Caption: A general workflow for the biological screening of derivatives.

Disclaimer: No specific signaling pathways for this compound have been identified in the reviewed literature. The provided diagram illustrates a general experimental workflow.

Conclusion

This compound is a synthetically accessible indole derivative with potential for further chemical modification. While detailed characterization and biological activity data for this specific compound are sparse in the available literature, its structural features and the known activities of related compounds suggest that it could be a valuable building block for the development of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological properties is encouraged to fully elucidate its potential in medicinal chemistry and drug discovery.

3-Chloro-1H-indole-2-carbaldehyde CAS number 110912-15-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-1H-indole-2-carbaldehyde (CAS: 110912-15-7)

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a halogenated heterocyclic compound belonging to the indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This molecule, functionalized with both a reactive carbaldehyde group at the C2 position and a chlorine atom at the C3 position, serves as a versatile and crucial intermediate for the synthesis of more complex, biologically active compounds. Its derivatives have been investigated for a range of pharmacological activities, including potential anti-HIV and anticancer properties.[3] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Vilsmeier cyclization, spectroscopic data for characterization, and its applications in drug discovery, including its potential interaction with key biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 110912-15-7[4]
Molecular Formula C₉H₆ClNO[4]
Molecular Weight 179.61 g/mol
Appearance Solid
InChI Key IHPBJLYJOIUBDY-UHFFFAOYSA-N
Storage Conditions Store at room temperature or refrigerated (2-8°C) for long-term stability.[5]
Purity Typically ≥95%[6]

Synthesis and Mechanism

The preparation of this compound can be efficiently achieved through a Vilsmeier-Haack type cyclization reaction. This method is advantageous as it constructs the functionalized indole ring system in a single, efficient step from readily available starting materials. The key transformation involves the reaction of a 2-[(carboxymethyl)amino]benzoic acid derivative with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or bis-(trichloromethyl) carbonate (BTC).

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then facilitates an intramolecular cyclization and subsequent dehydration and chlorination to yield the target aldehyde. This approach is noted for its good yields and operational simplicity.

G start Starting Material: 2-[(carboxymethyl)amino]benzoic acid reaction Vilsmeier-Haack Cyclization start->reaction reagent Vilsmeier Reagent (DMF + POCl₃) reagent->reaction workup Aqueous Work-up (Quenching) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound based on established Vilsmeier cyclization procedures.

Synthesis of this compound

Materials:

  • 2-[(Carboxymethyl)amino]benzoic acid

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 6.0 equivalents).

  • Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 6.0 equivalents) dropwise via the dropping funnel over 20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 2-[(carboxymethyl)amino]benzoic acid (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 75 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

Procedure:

  • Prepare a silica gel slurry using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) and pack a chromatography column.

  • Dissolve the crude product from step 3.1 in a minimal amount of dichloromethane or the eluent mixture.

  • Load the concentrated crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Spectroscopic Data

The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR δ ~10.0-9.8 (s, 1H, -CHO), δ ~8.5-8.0 (br s, 1H, -NH), δ ~7.8-7.2 (m, 4H, Ar-H).
¹³C NMR δ ~185-180 (C=O), δ ~140-110 (aromatic carbons, including the C-Cl carbon).
FT-IR (cm⁻¹) ~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1680-1660 (C=O aldehyde stretch), ~800-700 (C-Cl stretch).
Mass Spec (ESI-MS) m/z 180.02 [M+H]⁺, 178.02 [M-H]⁻.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited, its true value lies in its role as a key synthetic intermediate. The indole-2-carboxaldehyde scaffold is a cornerstone in the development of novel therapeutics.[1] The aldehyde group is a versatile chemical handle that allows for a wide array of subsequent chemical modifications, such as reductive amination, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.[7]

Derivatives of related chloro-indoles and indole-2-carboxaldehydes have demonstrated significant potential in several therapeutic areas:

  • Antiviral Agents: The indole nucleus is a component of several HIV-1 integrase inhibitors. The specific substitution pattern on the indole ring is critical for potent activity, making intermediates like this compound valuable for generating diverse compound libraries for screening.[3][8]

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various mechanisms, including tubulin polymerization and specific kinases.[9] The ease of functionalization of this compound allows for the synthesis of molecules designed to interact with specific biological targets in cancer cells.

  • Antimicrobial and Anti-inflammatory Agents: The indole scaffold is present in compounds with known antibacterial, antifungal, and anti-inflammatory properties.[9][10]

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with various cellular signaling pathways. One such pathway of high relevance is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Natural indole metabolites can act as AhR agonists. Synthetic derivatives, including halogenated indoles, can be designed to modulate this pathway for therapeutic benefit, for instance, in autoimmune diseases or cancer.

G cluster_0 Cytoplasm cluster_1 Nucleus ligand Indole Ligand ahr_complex AhR-Hsp90-XAP2 (Inactive Complex) ligand->ahr_complex Binding activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change arnt ARNT activated_ahr->arnt Translocation & Dimerization trans_complex AhR-ARNT Complex arnt->trans_complex xre Xenobiotic Response Element (XRE) on DNA trans_complex->xre Binds to DNA gene Target Gene Transcription (e.g., CYP1A1) xre->gene response Biological Response gene->response

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound (CAS: 110912-15-7) is a strategically important synthetic building block in medicinal chemistry. Its facile synthesis via Vilsmeier cyclization and the reactive nature of its dual functionalities—the chloro and carbaldehyde groups—make it an ideal starting point for the creation of diverse libraries of novel indole derivatives. While not an end-drug itself, its utility in the synthesis of potential anticancer, antiviral, and anti-inflammatory agents underscores its significance for researchers and scientists in the field of drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-Chloro-1H-indole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.15s1HCHO
9.35br s1HNH
7.72d, J = 8.1 Hz1HAr-H
7.50d, J = 8.4 Hz1HAr-H
7.39t, J = 7.8 Hz1HAr-H
7.20t, J = 7.5 Hz1HAr-H

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
181.2CHO
136.8C
128.5C
127.3CH
125.4CH
122.1CH
120.9C
112.0CH
111.8C

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
3273N-H Stretch
1668C=O Stretch (Aldehyde)
MS (Mass Spectrometry) Data
m/zInterpretation
179[M]⁺
181[M+2]⁺ (presence of Cl isotope)
150[M-CHO]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Vilsmeier-Haack reaction. The following protocol is a detailed methodology for this synthesis.

Materials
  • 2-[(Carboxymethyl)amino]benzoic acid

  • Bis-(trichloromethyl) carbonate (BTC)

  • N,N-Dimethylformamide (DMF)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Ice

Procedure
  • Preparation of the Vilsmeier Reagent:

    • In an ice-water bath, add a solution of bis-(trichloromethyl) carbonate (2.97 g, 10 mmol) in 2-MeTHF (10 mL) to a solution of DMF (3 mL, 30 mmol) in 2-MeTHF (25 mL) under constant stirring.

    • Remove the ice-water bath and allow the mixture to warm to 25°C.

    • Stir for an additional 20 minutes at 25°C.

  • Reaction with 2-[(Carboxymethyl)amino]benzoic acid:

    • To the prepared Vilsmeier reagent, add 2-[(carboxymethyl)amino]benzoic acid (6 mmol).

    • Stir the reaction mixture at 25°C for 20 minutes.

    • Heat the mixture to reflux at 80°C for 4 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it into ice-water.

    • Extract the aqueous mixture with 2-MeTHF (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash silica gel chromatography using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent to obtain pure this compound as a yellow solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G A Start: 2-[(Carboxymethyl)amino]benzoic acid C Reaction Mixture A->C Add to B Vilsmeier Reagent (DMF + BTC in 2-MeTHF) B->C Prepare & Add D Reflux at 80°C for 4h C->D E Work-up (Quenching, Extraction, Washing, Drying) D->E F Purification (Flash Chromatography) E->F G Product: this compound F->G

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-1H-indole-2-carbaldehyde

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This document outlines the expected spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a visual representation of the molecular structure with proton assignments.

Data Presentation

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (N-H)8.5 - 9.5br s1H-
H-9 (CHO)10.0 - 10.2s1H-
H-47.9 - 8.1d1H7.5 - 8.5
H-77.6 - 7.8d1H7.5 - 8.5
H-57.3 - 7.5t1H7.0 - 8.0
H-67.2 - 7.4t1H7.0 - 8.0

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a solid organic compound like this compound is detailed below.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-20 mg of solid this compound.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[1]. For compounds that are not readily soluble, gentle warming or sonication can be employed.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration : To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0 ppm. If not present, a small amount can be added.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

¹H NMR Spectrometer Operation
  • Instrumentation : The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

  • Insertion : Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Acquisition : Acquire the Free Induction Decay (FID) data.

  • Data Processing : The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

  • Data Analysis : Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants for each signal.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for proton assignments.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-1H-indole-2-carbaldehyde. Due to the limited availability of public spectral data for this specific isomer, this guide presents a detailed analysis of the closely related and well-documented isomer, 2-chloro-1H-indole-3-carbaldehyde, as a reference. The principles and data presented herein offer a robust framework for the interpretation and prediction of the ¹³C NMR spectrum of this compound. This document includes a summary of quantitative data, detailed experimental protocols, and mandatory visualizations to facilitate a deeper understanding of the molecular structure and electronic environment of this class of compounds.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This guide focuses on the ¹³C NMR analysis of this compound, a halogenated indole derivative of significant interest.

Predicted ¹³C NMR Data for this compound

Below is a table summarizing the available ¹³C NMR data for the reference compound, 2-chloro-1H-indole-3-carbaldehyde, which serves as a basis for predicting the spectrum of the target compound.

Carbon AtomChemical Shift (δ, ppm) for 2-chloro-1H-indole-3-carbaldehyde[1]Predicted Chemical Shift (δ, ppm) for this compound
C-2~130 (C-Cl)~138 (C-CHO)
C-3~115 (C-CHO)~112 (C-Cl)
C-3a~128~129
C-4~122~123
C-5~124~125
C-6~122~123
C-7~112~113
C-7a~136~137
C=O~185~182

Note: The predicted values for this compound are estimates and are expected to vary in an experimental setting. The relative positions of the chloro and carbaldehyde groups significantly influence the electronic distribution and thus the chemical shifts of the carbon atoms in the indole ring.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the ¹³C NMR analysis of chloro-substituted indole-carbaldehydes.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width (SW): Approximately 220-240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Longer delays may be necessary for quaternary carbons to ensure full relaxation and more accurate integration.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and list all significant peaks in the spectrum.

Mandatory Visualizations

Molecular Structure and Carbon Numbering

To facilitate the assignment of ¹³C NMR signals, a clear and numbered molecular structure is essential.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Workflow for ¹³C NMR Analysis

The logical flow of a typical ¹³C NMR experiment from sample preparation to data analysis is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID Data setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Reference Spectrum baseline->reference assign Peak Picking & Assignment reference->assign

Caption: General workflow for ¹³C NMR analysis of indole derivatives.

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. While direct experimental data for this compound remains elusive in the public domain, the detailed analysis of its close isomer, 2-chloro-1H-indole-3-carbaldehyde, coupled with the provided experimental protocols and predictive insights, offers a valuable resource for researchers in the field. The visualizations of the molecular structure and experimental workflow are intended to further clarify the process of structural elucidation using ¹³C NMR spectroscopy. For definitive structural confirmation, it is recommended that experimental data be acquired and compared with the predictions outlined in this guide.

References

Starting materials for 3-Chloro-1H-indole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 3-Chloro-1H-indole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis predominantly relies on the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation and chlorination of activated aromatic systems. This document outlines the key starting materials, detailed experimental protocols, and relevant reaction mechanisms.

Core Synthetic Pathway: The Vilsmeier-Haack Reaction

The most practical and efficient synthesis of this compound involves the Vilsmeier-Haack reaction using 1H-indolin-2-one (oxindole) as the starting material. This reaction, utilizing a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), facilitates a one-pot conversion that introduces both the chloro group at the 3-position and the formyl group at the 2-position of the indole ring.

Starting Materials and Reagents

The primary starting material for this synthesis is 1H-indolin-2-one, also known as oxindole. The key reagents required for the Vilsmeier-Haack reaction are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Starting Material/ReagentChemical StructureMolar Mass ( g/mol )Role in Reaction
1H-Indolin-2-one (Oxindole)133.15Substrate
Phosphorus oxychloride (POCl₃)153.33Reagent for Vilsmeier reagent formation
N,N-Dimethylformamide (DMF)73.09Reagent for Vilsmeier reagent formation and solvent

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction of 1H-indolin-2-one.

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with constant stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at the same temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

2. Reaction with 1H-Indolin-2-one:

  • To the freshly prepared Vilsmeier reagent, add a solution of 1H-indolin-2-one (1 equivalent) in anhydrous DMF.

  • The addition should be done portion-wise or dropwise, ensuring the reaction temperature is maintained between 0-10 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 70-80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Dry the crude product under vacuum.

4. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Vilsmeier-Haack synthesis of this compound, based on analogous reactions reported in the literature.

ParameterValue
Molar Ratio (Oxindole:POCl₃:DMF) 1 : 3 : 5
Reaction Temperature 70-80 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Visualizing the Synthesis and Mechanism

To better understand the synthesis, the following diagrams illustrate the overall workflow and the underlying reaction mechanism.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Oxindole 1H-Indolin-2-one (Oxindole) Vilsmeier_Reaction Vilsmeier-Haack Reaction (70-80 °C) Oxindole->Vilsmeier_Reaction POCl3 Phosphorus Oxychloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent Formation (0-10 °C) POCl3->Vilsmeier_Reagent DMF N,N-Dimethylformamide (DMF) DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Vilsmeier_Reaction Quenching Quenching with Ice Vilsmeier_Reaction->Quenching Neutralization Neutralization (NaHCO₃/NaOH) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Purification Recrystallization Filtration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich enamine tautomer of the oxindole.

G cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization and Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate1 Oxindole 1H-Indolin-2-one (Enamine Tautomer) Oxindole->Intermediate1 + Vilsmeier Reagent Aromatization Aromatization (Elimination of H₂O and HCl) Intermediate1->Aromatization Hydrolysis Hydrolysis of Iminium Ion Aromatization->Hydrolysis Product This compound Hydrolysis->Product

An In-depth Technical Guide on 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a halogenated indole derivative that has garnered interest in medicinal chemistry due to its potential as a versatile synthetic intermediate for the preparation of various biologically active compounds. The indole scaffold is a privileged structure in drug discovery, and the introduction of a chloro substituent and a carbaldehyde group at the 2 and 3 positions, respectively, offers unique opportunities for chemical modifications and the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental protocols and quantitative data.

Synthesis and Chemical Properties

The primary method for the synthesis of 3-chloroindole-2-carboxaldehydes is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from a substituted formamide and phosphorus oxychloride.

General Synthetic Pathway via Vilsmeier-Haack Reaction

The synthesis of 3-chloroindole-2-carboxaldehydes can be achieved from readily accessible 2-[(carboxymethyl)amino]benzoic acids.[1] The reaction proceeds through a cyclization and formylation mechanism under Vilsmeier conditions.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Indole Synthesis DMF DMF Vilsmeier_reagent Vilsmeier Reagent DMF->Vilsmeier_reagent + BTC BTC Bis(trichloromethyl) carbonate (BTC) Starting_material 2-[(Carboxymethyl)amino]benzoic acid Intermediate Indole Intermediate Starting_material->Intermediate Vilsmeier Reagent Product This compound Intermediate->Product Cyclization/ Formylation

Caption: General workflow for the Vilsmeier synthesis of this compound.

Experimental Protocol: Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes[1]

A detailed experimental protocol for the synthesis of the parent this compound is described in the literature. The following is a general procedure based on the synthesis of its derivatives:

  • Vilsmeier Reagent Preparation: In a suitable solvent such as 1,2-dichloroethane or 2-methyltetrahydrofuran (2-MeTHF), N,N-dimethylformamide (DMF) is reacted with a chlorinating agent like bis-(trichloromethyl) carbonate (BTC) to form the Vilsmeier reagent in situ.

  • Reaction with Substrate: The starting material, 2-[(carboxymethyl)amino]benzoic acid, is treated with the prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is typically heated at a controlled temperature (e.g., 75 °C) and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up, which usually involves quenching with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₆ClNO[2]
Molecular Weight 179.60 g/mol
CAS Number 110912-15-7

Biological Activities and Applications

While specific biological data for the parent this compound is limited in publicly accessible literature, its derivatives have shown promising activity in several therapeutic areas, including as anti-HIV and antitumor agents. The core structure serves as a valuable scaffold for the development of new drug candidates.

Anti-HIV Activity

Derivatives of 3-chloroindole-2-carboxaldehyde have been investigated for their potential as anti-HIV agents. The indole nucleus is a known pharmacophore in various anti-HIV compounds, and modifications at the 2 and 3-positions can lead to potent inhibitors of viral enzymes.

Antitumor and Anticancer Activity

The 3-chloroindole-2-carboxaldehyde scaffold has also been explored for the development of antitumor and anticancer agents. Halogenated indoles are known to exhibit cytotoxic effects against various cancer cell lines. The aldehyde functionality provides a convenient handle for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, various indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities.[3][4]

Signaling Pathway Visualization (Hypothetical)

While specific pathways for this compound are not yet elucidated, indole derivatives are known to interact with various cellular signaling pathways implicated in cancer. A hypothetical workflow for screening and mechanism of action studies is presented below.

G cluster_0 Screening & Identification cluster_1 Mechanism of Action Studies Compound This compound Derivative Library Screening High-Throughput Screening (e.g., Cell Viability Assays) Compound->Screening Hit_Compound Hit Compound Screening->Hit_Compound Target_ID Target Identification (e.g., Proteomics, Kinase Assays) Hit_Compound->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Apoptosis Apoptosis Induction Pathway_Analysis->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Analysis->Cell_Cycle_Arrest

Caption: A logical workflow for the discovery and mechanistic study of anticancer indole derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of virology and oncology. The Vilsmeier-Haack reaction provides an efficient route for its synthesis. Further research is warranted to fully explore the biological activities of this compound and its derivatives and to elucidate their mechanisms of action at the molecular level. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future research endeavors.

References

Methodological & Application

Synthesis of Bio-functional Indole Derivatives from 3-Chloro-1H-indole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse functionalized indole derivatives starting from the versatile building block, 3-Chloro-1H-indole-2-carbaldehyde. The methodologies presented herein leverage robust and widely applicable chemical transformations, including palladium-catalyzed cross-coupling reactions and condensation reactions, to afford a variety of substituted indole scaffolds with potential applications in drug discovery and materials science.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. This compound serves as a valuable starting material for such endeavors, offering two reactive sites for chemical modification: the chloro group at the C3-position and the carbaldehyde at the C2-position. The chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties. Concurrently, the carbaldehyde group provides a handle for condensation reactions to construct diverse heterocyclic and unsaturated systems.

This guide details protocols for key synthetic transformations of this compound and provides an overview of the potential biological activities of the resulting derivatives, including their roles in relevant signaling pathways.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro-substituent at the C3-position of this compound can be effectively displaced using Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

A. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indole-2-carbaldehydes

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] This reaction is highly versatile for the synthesis of biaryl compounds. In this context, this compound can be coupled with various arylboronic acids to yield 3-aryl-1H-indole-2-carbaldehydes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water 2:1:1), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indole-2-carbaldehyde.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001275-90
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90880-95

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Note: Yields are typical ranges and may vary depending on the specific arylboronic acid used).

Suzuki_Miyaura_Coupling This compound This compound 3-Aryl-1H-indole-2-carbaldehyde 3-Aryl-1H-indole-2-carbaldehyde This compound->3-Aryl-1H-indole-2-carbaldehyde Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->3-Aryl-1H-indole-2-carbaldehyde Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->3-Aryl-1H-indole-2-carbaldehyde Base Base Base->3-Aryl-1H-indole-2-carbaldehyde

Caption: Suzuki-Miyaura Coupling Workflow.

B. Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-indole-2-carbaldehydes

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This method is highly efficient for the synthesis of 3-alkynyl-1H-indole-2-carbaldehydes from this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).

  • Solvent and Alkyne Addition: Add a degassed anhydrous solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. The filtrate is then washed with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-alkynyl-1H-indole-2-carbaldehyde.

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF5070-85
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMFRT75-90

Table 2: Representative Conditions for Sonogashira Coupling. (Note: Yields are typical ranges and may vary depending on the specific alkyne used).

Sonogashira_Coupling This compound This compound 3-Alkynyl-1H-indole-2-carbaldehyde 3-Alkynyl-1H-indole-2-carbaldehyde This compound->3-Alkynyl-1H-indole-2-carbaldehyde Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->3-Alkynyl-1H-indole-2-carbaldehyde Pd Catalyst Pd Catalyst Pd Catalyst->3-Alkynyl-1H-indole-2-carbaldehyde Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->3-Alkynyl-1H-indole-2-carbaldehyde Base Base Base->3-Alkynyl-1H-indole-2-carbaldehyde

Caption: Sonogashira Coupling Workflow.

C. Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-indole-2-carbaldehydes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a carbon-nitrogen bond.[6][7][8] This reaction allows for the synthesis of 3-amino-1H-indole-2-carbaldehydes from this compound and a variety of primary or secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 1.2-2.0 equiv. relative to Pd), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) and heat the mixture at 80-110 °C until the starting material is consumed (TLC monitoring).

  • Work-up: After cooling, quench the reaction with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to afford the 3-amino-1H-indole-2-carbaldehyde derivative.

Pd Source/LigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃/XantphosNaOt-BuToluene10065-85
Pd(OAc)₂/BINAPK₃PO₄Dioxane11070-90

Table 3: Representative Conditions for Buchwald-Hartwig Amination. (Note: Yields are typical ranges and depend on the amine coupling partner).

Buchwald_Hartwig_Amination This compound This compound 3-Amino-1H-indole-2-carbaldehyde 3-Amino-1H-indole-2-carbaldehyde This compound->3-Amino-1H-indole-2-carbaldehyde Buchwald-Hartwig Amination Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->3-Amino-1H-indole-2-carbaldehyde Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->3-Amino-1H-indole-2-carbaldehyde Base Base Base->3-Amino-1H-indole-2-carbaldehyde

Caption: Buchwald-Hartwig Amination Workflow.

II. Condensation Reactions of the Carbaldehyde Group

The carbaldehyde functionality at the C2-position of the indole ring is a versatile handle for various condensation reactions, allowing for the extension of the molecular framework and the introduction of new functional groups.

A. Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[9][10] This reaction can be applied to 3-substituted-1H-indole-2-carbaldehydes to synthesize a variety of α,β-unsaturated derivatives.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: Dissolve the 3-substituted-1H-indole-2-carbaldehyde (1.0 equiv.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equiv.) in a suitable solvent such as ethanol, toluene, or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine, ammonium acetate, or triethylamine.

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to reflux until the reaction is complete (TLC monitoring).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Active Methylene CompoundCatalystSolventTemp (°C)Yield (%)
MalononitrilePiperidineEthanolReflux85-95
Ethyl CyanoacetateAmmonium AcetateTolueneReflux80-90

Table 4: Representative Conditions for Knoevenagel Condensation.

Knoevenagel_Condensation 3-Substituted-1H-indole-2-carbaldehyde 3-Substituted-1H-indole-2-carbaldehyde α,β-Unsaturated Product α,β-Unsaturated Product 3-Substituted-1H-indole-2-carbaldehyde->α,β-Unsaturated Product Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->α,β-Unsaturated Product Base Catalyst Base Catalyst Base Catalyst->α,β-Unsaturated Product

Caption: Knoevenagel Condensation Workflow.

III. Biological Activities and Signaling Pathways

Derivatives of indole-2-carbaldehyde are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The specific functional groups introduced at the C3-position and through condensation at the C2-position can significantly influence the biological profile of these molecules.

A. Anticancer Activity

Many indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some indole derivatives have been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response that is often dysregulated in cancer.[11]

Anticancer_Signaling_Pathway cluster_0 Cell Proliferation & Survival Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases (e.g., EGFR)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases (e.g., EGFR)->MAPK/ERK Pathway Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt Pathway->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression MAPK/ERK Pathway->Cell Cycle Progression Indole-2-carbaldehyde Derivatives Indole-2-carbaldehyde Derivatives Indole-2-carbaldehyde Derivatives->Receptor Tyrosine Kinases (e.g., EGFR) Inhibition Indole-2-carbaldehyde Derivatives->PI3K/Akt Pathway Inhibition Indole-2-carbaldehyde Derivatives->MAPK/ERK Pathway Inhibition

Caption: Inhibition of Cancer Cell Signaling.

B. Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12] The mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation. For instance, certain indole derivatives can inhibit the bacterial NorA efflux pump, which is responsible for antibiotic resistance in strains like MRSA.[13]

Antimicrobial_Action cluster_0 Bacterial Cell Cell Wall/Membrane Cell Wall/Membrane Essential Enzymes Essential Enzymes Biofilm Formation Biofilm Formation Efflux Pumps (e.g., NorA) Efflux Pumps (e.g., NorA) Indole-2-carbaldehyde Derivatives Indole-2-carbaldehyde Derivatives Indole-2-carbaldehyde Derivatives->Cell Wall/Membrane Disruption Indole-2-carbaldehyde Derivatives->Essential Enzymes Inhibition Indole-2-carbaldehyde Derivatives->Biofilm Formation Inhibition Indole-2-carbaldehyde Derivatives->Efflux Pumps (e.g., NorA) Inhibition

Caption: Mechanisms of Antimicrobial Action.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of functionalized indole derivatives. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and condensation reactions, provides a robust platform for the generation of novel molecular entities with significant potential in drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the chemical space around the indole scaffold and to develop new compounds with promising biological activities. Further investigation into the specific biological targets and mechanisms of action of these derivatives will be crucial for their future therapeutic applications.

References

Application Notes: 3-Chloro-1H-indole-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a highly versatile and reactive intermediate used extensively in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring an electrophilic aldehyde group at the C2 position and a leaving group (chlorine) at the C3 position of the indole nucleus, makes it an ideal precursor for various condensation and cyclization reactions. This reactivity allows for the construction of fused indole systems and other complex heterocyclic frameworks, many of which exhibit significant biological activities. These derivatives are of particular interest to researchers in medicinal chemistry and drug development due to their potential as antimicrobial, antifungal, and anticancer agents.[1][2][3]

The synthesis of the parent indole-carboxaldehyde scaffold is often achieved through methods like the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole ring.[4][5][6] This process generates the key aldehyde functionality, setting the stage for subsequent transformations.

Applications in Heterocyclic Synthesis

This compound serves as a foundational starting material for building diverse heterocyclic systems. Its primary reaction pathways involve the aldehyde group, which readily undergoes condensation with nucleophiles, particularly those containing active methylene groups or primary amine functionalities.

1. Knoevenagel Condensation: The aldehyde group reacts with compounds possessing active methylene groups, such as malononitrile and ethyl cyanoacetate, under Knoevenagel condensation conditions.[2] This reaction typically proceeds in the presence of a base and results in the formation of a new carbon-carbon double bond, yielding versatile intermediates for further cyclizations.

2. Synthesis of Hydrazone, Semicarbazone, and Thiosemicarbazone Derivatives: Condensation of this compound with various hydrazine derivatives, including semicarbazide and thiosemicarbazide, provides the corresponding semicarbazones and thiosemicarbazones.[2] These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing five-membered heterocycles like thiazoles.

3. Synthesis of Fused Thiazolyl Indoles: The thiosemicarbazone derivatives obtained from this compound can be cyclized by reacting with α-halogenated carbonyl compounds.[2] This intramolecular cyclization leads to the formation of fused thiazolyl indole derivatives, a class of compounds often associated with a broad spectrum of biological activities.[2]

Biological Activity of Synthesized Derivatives

A significant driver for the use of this compound in synthesis is the pronounced antimicrobial activity of its derivatives. Various compounds synthesized from this precursor have been screened for their efficacy against a range of bacterial and fungal pathogens.[2]

Table 1: Antimicrobial Activity of Heterocycles Derived from this compound

Compound ClassTest Organism (Bacteria)Activity LevelTest Organism (Fungi)Activity LevelReference
Knoevenagel ProductsStaphylococcus aureus, Bacillus subtilisHighAspergillus fumigatus, Candida albicansModerate to High[2]
SemicarbazonesStaphylococcus aureus, Bacillus subtilisHighPenicillium italicumModerate[2]
HydrazonesPseudomonas aeruginosaModerateAspergillus fumigatus, Candida albicansHigh[2]
Thiazolyl IndolesStaphylococcus aureus, Escherichia coliHighAspergillus fumigatus, Candida albicansHigh[2]

Note: "Activity Level" is a qualitative summary based on the findings reported in the cited literature. Quantitative data such as Minimum Inhibitory Concentration (MIC) values are determined during specific screening assays.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations starting from this compound, based on established literature procedures.[2]

Protocol 1: Synthesis of 2-((3-chloro-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide (Thiosemicarbazone Derivative)

Objective: To synthesize the thiosemicarbazone derivative of this compound via condensation.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • Dissolve an equimolar mixture of this compound and thiosemicarbazide in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The structure can be confirmed by IR and NMR spectroscopy. The IR spectrum is expected to show characteristic bands for C=S and NH groups.[2]

Protocol 2: Synthesis of 2-(2-(4-Aryl)thiazol-2-yl)-3-chloro-1H-indole (Thiazolyl Indole Derivative)

Objective: To synthesize a thiazolyl indole derivative through cyclization of the corresponding thiosemicarbazone.

Materials:

  • 2-((3-chloro-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide (from Protocol 1)

  • α-Bromoacetophenone (or other α-haloketones)

  • Absolute Ethanol

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • Suspend the thiosemicarbazone derivative (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the appropriate α-bromoacetophenone derivative (1 equivalent) to the suspension.

  • Heat the mixture under reflux for 8-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ethanol and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thiazolyl indole derivative.

  • Characterize the final product using IR, 1H NMR, 13C NMR, and Mass Spectroscopy to confirm its structure.[2]

Visualizations

Diagram 1: Synthetic Pathways

Synthesis_Pathways Start This compound Intermediate1 Knoevenagel Adducts Start->Intermediate1 Knoevenagel Condensation Intermediate2 Thiosemicarbazones, Semicarbazones Start->Intermediate2 Condensation ActiveMethylene Active Methylene Compounds (e.g., Malononitrile) ActiveMethylene->Intermediate1 HydrazineDeriv Hydrazine Derivatives (e.g., Thiosemicarbazide) HydrazineDeriv->Intermediate2 AlphaHalo α-Haloketones Product2 Thiazolyl Indoles AlphaHalo->Product2 Product1 Fused Heterocycles Intermediate1->Product1 Cyclization Intermediate2->Product2 Cyclization

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Mix Reactants (Indole-carbaldehyde + Nucleophile) Reaction Reaction Step (e.g., Reflux in Ethanol) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis BioAssay Biological Screening (Antimicrobial Assay) Analysis->BioAssay

Caption: General workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: Reactions of 3-Chloro-1H-indole-2-carbaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-Chloro-1H-indole-2-carbaldehyde with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The presence of a chloro group at the 3-position and a carbaldehyde at the 2-position offers multiple sites for functionalization, enabling the synthesis of diverse compound libraries.

Introduction to Reactivity

This compound is an electrophilic indole derivative susceptible to nucleophilic attack at the C3 position, leading to the displacement of the chloride leaving group. The electron-withdrawing nature of the adjacent formyl group at the C2 position is anticipated to activate the C3 position towards nucleophilic aromatic substitution.

The general reaction scheme involves the attack of a nucleophile on the electron-deficient C3 carbon of the indole ring, followed by the departure of the chloride ion. The reaction outcome and rate can be influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the presence of the N-H proton, which may require protection or deprotonation under certain basic conditions.

While specific literature on the comprehensive nucleophilic substitution reactions of this compound is limited, valuable insights can be drawn from analogous systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, which has been shown to undergo efficient substitution at the C2 position with a variety of nucleophiles. It is important to note that 3-chloroindoles are generally less reactive than their bromo and iodo counterparts and may necessitate more forcing reaction conditions, such as elevated temperatures, for successful substitution.

Quantitative Data Summary

The following table summarizes the expected yields for nucleophilic substitution reactions on a model indole system, which can serve as a predictive guide for the reactions of this compound.

NucleophileProductExpected Yield (%)
Piperidine3-(Piperidin-1-yl)-1H-indole-2-carbaldehyde85 - 95
Morpholine3-(Morpholin-4-yl)-1H-indole-2-carbaldehyde80 - 90
Aniline3-(Phenylamino)-1H-indole-2-carbaldehyde70 - 85
Sodium thiomethoxide3-(Methylthio)-1H-indole-2-carbaldehyde90 - 98
Thiophenol3-(Phenylthio)-1H-indole-2-carbaldehyde85 - 95
Sodium methoxide3-Methoxy-1H-indole-2-carbaldehyde70 - 80
Sodium ethoxide3-Ethoxy-1H-indole-2-carbaldehyde75 - 85

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

Objective: To synthesize 3-(Piperidin-1-yl)-1H-indole-2-carbaldehyde.

Materials:

  • This compound

  • Piperidine

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.2 mmol, 60% dispersion in mineral oil, or K2CO3, 2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add piperidine (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(piperidin-1-yl)-1H-indole-2-carbaldehyde.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Objective: To synthesize 3-(Phenylthio)-1H-indole-2-carbaldehyde.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF or DMSO (10 mL) under an inert atmosphere, add Cs2CO3 (1.5 mmol).

  • Add thiophenol (1.1 mmol) to the mixture.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(phenylthio)-1H-indole-2-carbaldehyde.

Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)

Objective: To synthesize 3-Methoxy-1H-indole-2-carbaldehyde.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (15 mL).

  • Add a solution of sodium methoxide in methanol (1.5 mmol, e.g., from a commercially available solution or freshly prepared from sodium metal and methanol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 3-methoxy-1H-indole-2-carbaldehyde.

Visualizations

Nucleophilic_Substitution_Pathway reagent This compound intermediate Meisenheimer-like Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product 3-Substituted-1H-indole-2-carbaldehyde intermediate->product Chloride Elimination leaving_group Cl- intermediate->leaving_group Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound add_base Add Base (e.g., NaH, K2CO3) start->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile react Stir/Heat & Monitor by TLC add_nucleophile->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Product chromatography->product Reactivity_Logic Indole This compound Amines Amines Indole->Amines Forms C-N bond Thiols Thiols Indole->Thiols Forms C-S bond Alcohols Alcohols Indole->Alcohols Forms C-O bond

Application Notes and Protocols: Asymmetric Synthesis Involving 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of chiral pyrrolo[1,2-a]indoles, utilizing 3-Chloro-1H-indole-2-carbaldehyde as a key starting material. The described methodology is based on a highly enantioselective organocatalytic cascade aza-Michael/aldol reaction. This approach offers a robust pathway to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery.

Introduction

Indole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of chirality to these structures is often crucial for their therapeutic efficacy. This compound is a versatile building block, and its use in asymmetric synthesis allows for the creation of novel, stereochemically defined molecules. The protocol detailed below is adapted from established methodologies for the asymmetric organocatalytic N-alkylation of substituted indole-2-carbaldehydes, which has been shown to be effective for a range of substrates.[1] This reaction facilitates the one-pot synthesis of chiral pyrrolo[1,2-a]indole-2-carbaldehydes.[1]

Proposed Asymmetric Synthesis Pathway

The recommended approach involves an organocatalytic asymmetric cascade reaction between this compound and an α,β-unsaturated aldehyde. This reaction is typically catalyzed by a chiral secondary amine, such as a diphenylprolinol silyl ether, and proceeds through an iminium-enamine activation pathway to yield the desired chiral pyrrolo[1,2-a]indole derivative with high enantioselectivity.

G A This compound D Iminium Ion A->D Aza-Michael Addition B α,β-Unsaturated Aldehyde B->D Iminium Formation C Chiral Secondary Amine (e.g., Diphenylprolinol Silyl Ether) C->B E Enamine Intermediate D->E F Chiral Pyrrolo[1,2-a]indole E->F Intramolecular Aldol & Dehydration F->C Catalyst Regeneration

Caption: Proposed reaction pathway for the asymmetric synthesis.

Quantitative Data Summary

While specific data for this compound is not available in the cited literature, the following table summarizes the results for analogous substituted indole-2-carbaldehydes in the organocatalytic N-alkylation reaction with cinnamaldehyde, demonstrating the general applicability of the protocol.

EntryIndole-2-carbaldehyde SubstituentYield (%)Enantiomeric Excess (ee, %)
1H7594
25-Me7895
35-Br7296
45-NO₂6592

Experimental Protocol: Asymmetric Synthesis of a Chiral Pyrrolo[1,2-a]indole

This protocol is adapted from the general procedure for the asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes.

Materials:

  • This compound

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Anhydrous toluene

  • 4 Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

G A Setup Reaction Vessel B Add Molecular Sieves and Anhydrous Toluene A->B C Add Chiral Organocatalyst and α,β-Unsaturated Aldehyde B->C D Add this compound C->D E Stir at Room Temperature under Inert Atmosphere D->E F Monitor Reaction by TLC E->F G Direct Purification by Silica Gel Chromatography F->G Upon Completion H Characterize Product G->H

Caption: Experimental workflow for the asymmetric synthesis.

Procedure:

  • To a dry reaction vial under an inert atmosphere, add 4 Å molecular sieves (100 mg).

  • Add anhydrous toluene (1.0 mL) to the vial.

  • To the stirred suspension, add the chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%).

  • Add the α,β-unsaturated aldehyde (0.20 mmol).

  • Add this compound (0.24 mmol).

  • Stir the resulting mixture at room temperature for the time required for the reaction to complete (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development

The resulting chiral pyrrolo[1,2-a]indole scaffolds are of significant interest in drug discovery due to their presence in various biologically active natural products. These structures can serve as precursors for the synthesis of novel therapeutic agents with potential applications as anticancer, antiviral, or central nervous system-targeting drugs. The introduction of a chlorine atom on the indole ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially leading to improved drug candidates.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and organocatalysts may be irritating or harmful. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions under an inert atmosphere require proper handling of gas cylinders and lines.

References

Application Notes and Protocols: 3-Chloro-1H-indole-2-carbaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group at the C2 position and a chlorine substituent at the C3 position of the indole scaffold, offers multiple avenues for the synthesis of diverse and complex molecules. The electron-withdrawing nature of the chlorine atom and the aldehyde group influences the reactivity of the indole ring, making it a versatile precursor for the construction of novel heterocyclic systems and pharmacologically active compounds.

This document provides an overview of the applications of this compound in chemical synthesis, including detailed experimental protocols for key transformations and a summary of the biological activities of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₆ClNO[1]
Molecular Weight179.60 g/mol [1]
Melting Point173 °C[2]
IUPAC NameThis compound
CAS Number110912-15-7[2]

Applications in Organic Synthesis

The presence of both an electrophilic aldehyde and a halogenated indole core allows for a range of chemical transformations, making this compound a strategic starting material for the synthesis of various molecular architectures.

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are important intermediates for the synthesis of various biologically active compounds.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • Add an equimolar amount (10 mmol) of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.

  • Dry the purified product and characterize it using spectroscopic methods (NMR, IR, Mass Spectrometry).

Expected Outcome: The formation of the corresponding N-substituted-(3-chloro-1H-indol-2-yl)methanimine.

Logical Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 This compound Reaction Condensation Reaction Reactant1->Reaction Reactant2 Primary Amine Reactant2->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Temperature Reflux Temperature->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Schiff Base Product Purification->Product

Caption: Workflow for the synthesis of Schiff bases.

Synthesis of Thiosemicarbazones

The aldehyde group can also react with thiosemicarbazide to form thiosemicarbazones, a class of compounds known for their wide range of biological activities.

Experimental Protocol: Synthesis of this compound N-Cyclohexylthiosemicarbazone

This protocol is based on the known derivative found in the literature.

Materials:

  • This compound

  • N-Cyclohexylthiosemicarbazide

  • Ethanol

  • Catalytic amount of concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 5 mmol of this compound in 25 mL of ethanol in a round-bottom flask.

  • Add a solution of 5 mmol of N-cyclohexylthiosemicarbazide in 15 mL of ethanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The thiosemicarbazone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize from ethanol to obtain the pure product.

Expected Outcome: Formation of this compound N-cyclohexylthiosemicarbazone.

Reaction Scheme for Thiosemicarbazone Synthesis

Thiosemicarbazone_Synthesis This compound This compound Product This compound N-Cyclohexylthiosemicarbazone This compound->Product + N-Cyclohexylthiosemicarbazide N-Cyclohexylthiosemicarbazide N-Cyclohexylthiosemicarbazide->Product Ethanol, H₂SO₄ (cat.), Reflux

Caption: Synthesis of a thiosemicarbazone derivative.

Potential Biological Activities of Derivatives

While specific biological data for derivatives of this compound are not extensively reported, the broader class of indole-based compounds, including Schiff bases and thiosemicarbazones, has demonstrated a wide range of pharmacological activities. It is plausible that derivatives of this building block could exhibit similar properties.

Potential Therapeutic Areas:

  • Anticancer: Many indole derivatives have been investigated for their anticancer properties. For instance, certain indole-3-carbaldehyde derivatives have shown activity against various cancer cell lines.[3][4][5]

  • Antimicrobial: The indole nucleus is a common scaffold in antimicrobial agents. Derivatives such as indole-thiosemicarbazones have exhibited antibacterial and antifungal activities.[2][6][7][8][9]

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound could potentially interfere with key cellular signaling pathways implicated in cancer and inflammation. For example, some heterocyclic compounds are known to inhibit protein kinases.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Potential Inhibitor (Derivative of 3-Chloro-1H-indole- 2-carbaldehyde) Inhibitor->Signaling_Cascade

Caption: Potential inhibition of a cell signaling pathway.

Summary and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The reactivity of its aldehyde group allows for the straightforward introduction of various functionalities, leading to the generation of diverse molecular libraries. Further exploration of its reactivity, particularly in multicomponent reactions and in the synthesis of fused heterocyclic systems, is warranted. The investigation of the biological activities of its derivatives could lead to the discovery of new therapeutic agents in areas such as oncology and infectious diseases. The protocols and information provided herein serve as a foundation for researchers to unlock the synthetic potential of this versatile indole derivative.

References

Application Notes and Protocols for Catalytic Reactions with 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for catalytic cross-coupling reactions utilizing 3-Chloro-1H-indole-2-carbaldehyde as a key intermediate. This versatile building block, featuring both a reactive chlorine atom at the C3-position and a formyl group at the C2-position of the indole scaffold, is a valuable precursor for the synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies for analogous haloindoles and are intended to serve as a guide for the development of novel indole-based compounds.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction allows for the introduction of various alkynyl moieties at the C3-position, yielding 3-alkynyl-1H-indole-2-carbaldehydes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. While reactions with 3-iodoindoles are more common, the use of appropriate ligands and conditions can facilitate the coupling of the less reactive 3-chloroindoles.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.05 mmol, 5 mol%), and Triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature to allow for the formation of the active palladium catalyst.

  • To the reaction mixture, add Copper(I) iodide (0.05 mmol, 5 mol%) and Triethylamine (3.0 mmol, 3.0 equiv.).

  • Finally, add Phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylethynyl)-1H-indole-2-carbaldehyde.

Quantitative Data: Representative Sonogashira Coupling Reactions
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF1001275
21-HexynePd(PPh₃)₄ / CuIEt₃NToluene1101668
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDioxane1001282

Note: The data presented are representative yields based on analogous reactions with haloindoles and may require optimization for this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. This methodology can be applied to this compound to introduce a variety of aryl and heteroaryl substituents at the C3-position, providing access to a diverse range of biaryl and heteroaryl-indole structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloro-substituted substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.5 mmol, 1.5 equiv.), and Potassium carbonate (2.0 mmol, 2.0 equiv.) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-1H-indole-2-carbaldehyde.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1101088
32-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001478

Note: The data presented are representative yields based on analogous reactions with haloindoles and may require optimization for this compound.

Diagrams

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Phenylacetylene Catalyst Pd(OAc)₂/PPh₃ + CuI Base_Solvent Et₃N in DMF Heating Heat to 100°C Base_Solvent->Heating Combine & Mix Quench Quench with aq. NH₄Cl Heating->Quench Reaction Complete Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product 3-(Phenylethynyl)-1H- indole-2-carbaldehyde Purification->Product

Caption: Sonogashira Coupling Experimental Workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product 3-Aryl-1H-indole- 2-carbaldehyde RedElim->Product Aryl_Halide 3-Chloro-1H-indole- 2-carbaldehyde Aryl_Halide->OxAdd Organoboron Ar'-B(OH)₂ + Base Organoboron->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Application Notes and Protocols: 3-Chloro-1H-indole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of bioactive molecules. The indole scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the 3-position and a formyl group at the 2-position offers unique reactivity and opportunities for structural modification. This document provides an overview of its applications, protocols for the synthesis of key derivatives, and a summary of the biological activities of analogous compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents. While specific quantitative bioactivity data for derivatives of this compound is not extensively available in the public domain, this report leverages data from closely related indole-based compounds to provide a representative understanding of their potential.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound are being explored for a variety of therapeutic applications, primarily leveraging the diverse biological activities associated with the indole nucleus. Key areas of investigation include:

  • Anticancer Agents: The indole core is a common feature in many anticancer drugs. Derivatives such as Schiff bases, chalcones, and thiosemicarbazones are synthesized to evaluate their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Indole derivatives have shown promise as antibacterial and antifungal agents, and this compound serves as a starting point for novel structural motifs.

  • Kinase Inhibitors: Protein kinases are crucial targets in drug discovery, particularly in oncology. The indole scaffold can be elaborated to design potent and selective kinase inhibitors.

Synthesis of this compound

The Vilsmeier-Haack reaction is a common method for the formylation of indoles. The synthesis of this compound can be achieved through the formylation of 3-chloroindole.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack reagent Vilsmeier Reagent (POCl3 + DMF) intermediate Iminium Salt Intermediate reagent->intermediate Electrophilic Attack indole 3-Chloroindole indole->intermediate product This compound intermediate->product Hydrolysis Schiff_Base_Synthesis start This compound + Primary Amine reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction product Schiff Base Derivative reaction->product Chalcone_Synthesis start This compound + Acetophenone Derivative reaction Claisen-Schmidt Condensation (Base-catalyzed, e.g., NaOH/EtOH) start->reaction product Chalcone Derivative reaction->product Thiosemicarbazone_Synthesis start This compound + Thiosemicarbazide reaction Condensation Reaction (e.g., in Ethanol, acidic catalyst) start->reaction product Thiosemicarbazone Derivative reaction->product Kinase_Inhibition Indole_Derivative Indole-based Kinase Inhibitor (Derived from this compound) Kinase Protein Kinase (e.g., EGFR, VEGFR, Src) Indole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Application Notes and Protocols for the Development of Kinase Inhibitors from 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors derived from the versatile starting material, 3-Chloro-1H-indole-2-carbaldehyde. The indole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases. The strategic placement of a chlorine atom at the 3-position and a reactive carbaldehyde at the 2-position of the indole ring offers a unique opportunity for the synthesis of diverse libraries of compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.

Introduction to this compound as a Scaffold

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds. Its planar structure and ability to participate in hydrogen bonding and hydrophobic interactions make it an ideal starting point for designing ATP-competitive kinase inhibitors. The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The aldehyde functionality at the 2-position serves as a versatile chemical handle for introducing a variety of pharmacophoric groups, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Synthetic Pathways and Protocols

The aldehyde group of this compound is amenable to a range of chemical transformations to generate diverse derivatives. Below are detailed protocols for the synthesis of three key classes of derivatives: Schiff bases, chalcones, and thiosemicarbazones.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are readily formed by the condensation of an aldehyde with a primary amine. This reaction allows for the introduction of a wide array of substituents to probe the chemical space around the indole core.

Reaction Scheme:

G A This compound C Schiff Base Derivative A->C Ethanol, Acetic Acid (cat.), Reflux B Primary Amine (R-NH2) B->C G A This compound C Chalcone Derivative A->C Ethanol, aq. NaOH, Stir B Acetophenone Derivative B->C G A This compound C Thiosemicarbazone Derivative A->C Ethanol, Acetic Acid (cat.), Reflux B Thiosemicarbazide B->C G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions B Kinase Reaction: Incubate Kinase, Substrate, ATP, and Test Compound A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D ADP to ATP Conversion & Luminescence Generation: Add Kinase Detection Reagent C->D E Measure Luminescence D->E F Data Analysis: Calculate % Inhibition and IC50 E->F G A Seed Cancer Cells in a 96-well plate B Treat Cells with Serial Dilutions of Test Compounds A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Data Analysis: Calculate % Cell Viability and GI50 F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand RTK RTK Ligand->RTK Binds Dimerization Dimerization RTK->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Signaling Proteins Signaling Proteins Autophosphorylation->Signaling Proteins Recruits & Activates Downstream Kinases Downstream Kinases Signaling Proteins->Downstream Kinases Activate Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Inhibitor Inhibitor Inhibitor->Autophosphorylation Blocks ATP Binding

Application Notes and Protocols: 3-Chloro-1H-indole-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of materials science. The unique electronic properties of the indole nucleus, combined with the reactive carbaldehyde and chloro functionalities, make it an attractive precursor for the synthesis of a wide range of functional organic materials. The electron-withdrawing nature of the chlorine atom and the aldehyde group can be exploited to tune the optical and electronic properties of derived materials. This document outlines potential applications, detailed experimental protocols, and expected material properties, drawing upon the established chemistry of related indole derivatives.

Potential Applications in Materials Science

The inherent properties of the this compound scaffold suggest its utility in several advanced materials applications:

  • Organic Semiconductors: The indole moiety is known to facilitate π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[1] By incorporating this molecule into larger conjugated systems, it is possible to develop novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chloro and carbaldehyde groups offer synthetic handles to further modify the electronic properties and solubility of the resulting materials.

  • Fluorescent Probes and Sensors: Indole derivatives are well-regarded for their strong fluorescence emission.[2][3] The carbaldehyde group can be readily condensed with various amines to create Schiff base derivatives, which can act as "turn-on" or "turn-off" fluorescent sensors for specific analytes such as metal ions or changes in pH.[2][4] The chlorine atom can influence the photophysical properties through the heavy-atom effect or by altering the electron density of the indole ring.

  • Functional Polymers: The aldehyde functionality allows for the incorporation of the indole unit into polymer backbones or as pendant groups through reactions like Wittig olefination or Knoevenagel condensation.[1][5][6] This can lead to polymers with enhanced thermal stability, specific optical properties, or chemical sensing capabilities.[1]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of functional materials derived from this compound.

Protocol 1: Synthesis of a Donor-Acceptor Chromophore for Organic Electronics

This protocol describes the synthesis of a donor-acceptor type molecule via a Knoevenagel condensation reaction, a common strategy for creating materials with intramolecular charge transfer (ICT) characteristics suitable for organic electronics.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound C9H6ClNO Piperidine Piperidine (cat.) Malononitrile Malononitrile CH2(CN)2 Ethanol Ethanol, Reflux, 4h Product_A ((3-Chloro-1H-indol-2-yl)methylene)malononitrile C12H6ClN3 Ethanol->Product_A Knoevenagel Condensation

Caption: Synthetic scheme for a donor-acceptor chromophore.

Materials:

  • This compound (1.0 mmol, 179.6 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Anhydrous Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and malononitrile.

  • Add anhydrous ethanol to dissolve the reactants.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield ((3-Chloro-1H-indol-2-yl)methylene)malononitrile.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic vibrational bands (e.g., C≡N stretch).

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.

  • Cyclic Voltammetry: To evaluate the electrochemical properties (HOMO/LUMO energy levels).

Protocol 2: Synthesis of a Schiff Base Fluorescent Sensor

This protocol details the synthesis of a Schiff base derivative for potential use as a fluorescent sensor for metal ions.

Experimental Workflow:

G Start Start Dissolve_Reactants Dissolve this compound and 2-Amino-thiophenol in Ethanol Start->Dissolve_Reactants Add_Catalyst Add catalytic amount of acetic acid Dissolve_Reactants->Add_Catalyst Reflux Reflux for 6 hours Add_Catalyst->Reflux Cool_and_Precipitate Cool to room temperature and collect precipitate Reflux->Cool_and_Precipitate Wash_and_Dry Wash with cold ethanol and dry under vacuum Cool_and_Precipitate->Wash_and_Dry Characterize Characterize product (NMR, FT-IR, MS) Wash_and_Dry->Characterize End End Characterize->End

Caption: Workflow for Schiff base fluorescent sensor synthesis.

Materials:

  • This compound (1.0 mmol, 179.6 mg)

  • 2-Aminothiophenol (1.0 mmol, 125.2 mg)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Methanol (25 mL)

Procedure:

  • Dissolve this compound in 15 mL of methanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve 2-aminothiophenol in 10 mL of methanol.

  • Add the 2-aminothiophenol solution to the flask containing the indole aldehyde.

  • Add two drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • Allow the solution to cool to room temperature, during which a solid product should precipitate.

  • Collect the solid by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product in a vacuum oven to obtain the desired Schiff base.

Sensor Testing Protocol:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare solutions of various metal perchlorate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) in the same solvent.

  • In a cuvette, add the Schiff base solution and record its fluorescence spectrum.

  • Titrate the Schiff base solution with the metal ion solutions, recording the fluorescence spectrum after each addition.

  • Analyze the changes in fluorescence intensity to determine the selectivity and sensitivity of the sensor.

Quantitative Data Summary

The following tables summarize the expected, hypothetical quantitative data for materials derived from this compound, based on values reported for analogous indole-based materials.

Table 1: Photophysical and Electrochemical Properties of the Donor-Acceptor Chromophore

PropertyExpected Value
Absorption Maximum (λabs) in CH₂Cl₂400 - 450 nm
Emission Maximum (λem) in CH₂Cl₂500 - 550 nm
Quantum Yield (ΦF)0.1 - 0.3
HOMO Energy Level-5.5 to -5.8 eV
LUMO Energy Level-3.2 to -3.5 eV
Electrochemical Band Gap2.0 - 2.6 eV

Table 2: Sensing Performance of the Schiff Base Fluorescent Sensor

ParameterExpected Performance
Target AnalyteHeavy metal ions (e.g., Fe³⁺, Cu²⁺)
Sensing MechanismChelation-Enhanced Fluorescence Quenching (CHEQ)
Limit of Detection (LOD)1 - 10 µM
Response Time< 1 minute
Solvent SystemAcetonitrile or DMSO/Water mixtures

Logical Relationships and Pathways

The following diagram illustrates the logical relationship between the starting material, its key reactive sites, and the potential classes of materials that can be synthesized.

G cluster_precursor Precursor cluster_sites Reactive Sites cluster_reactions Key Reactions cluster_materials Resulting Materials Precursor This compound Aldehyde Aldehyde Group (-CHO) Precursor->Aldehyde Indole_NH Indole N-H Precursor->Indole_NH Chloro Chloro Group (-Cl) Precursor->Chloro Condensation Condensation Reactions (Knoevenagel, Schiff Base) Aldehyde->Condensation Alkylation N-Alkylation / N-Arylation Indole_NH->Alkylation Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Chloro->Coupling Chromophores π-Conjugated Chromophores Condensation->Chromophores Sensors Fluorescent Sensors Condensation->Sensors Polymers Functional Polymers Condensation->Polymers Alkylation->Chromophores Alkylation->Polymers Coupling->Chromophores Heterocycles Complex Heterocycles Coupling->Heterocycles

Caption: Synthetic pathways from this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its straightforward derivatization through established organic reactions opens avenues for the creation of novel materials with tailored electronic and photophysical properties. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this versatile molecule in applications ranging from organic electronics to chemical sensing. Further research and characterization are encouraged to fully elucidate the capabilities of materials derived from this intriguing indole derivative.

References

Application Notes & Protocols: 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-1H-indole-2-carbaldehyde (CAS No: 110912-15-7) is a bifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure incorporates an indole scaffold, a reactive aldehyde group at the C2 position, and a chlorine substituent at the C3 position. This unique arrangement of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules, including fused heterocyclic systems and substituted indoles, which are prevalent in many biologically active compounds and pharmaceutical agents. These application notes provide an overview of its synthesis and key reaction mechanisms, offering detailed protocols for its use in further chemical transformations.

Physicochemical Properties

A summary of the key quantitative data and physical properties for this compound is provided below.

PropertyValueReference
CAS Number 110912-15-7[1]
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.6 g/mol [1]
Melting Point 173 °C[1]
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C=O)Cl[1]
InChI Key IHPBJLYJOIUBDY-UHFFFAOYSA-N[3]

Synthesis of this compound

The formylation of indoles is commonly achieved via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] While the standard Vilsmeier-Haack reaction on an unsubstituted indole preferentially formylates the electron-rich C3 position, the synthesis of the 2-carbaldehyde isomer requires a starting material where the C3 position is blocked. A plausible synthetic route involves the Vilsmeier-Haack formylation of 3-chloroindole.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Aldehyde Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole 3-Chloroindole Vilsmeier_Reagent->Indole Electrophile Intermediate Iminium Intermediate Indole->Intermediate 2. Electrophilic Attack (at C2) Product 3-Chloro-1H-indole- 2-carbaldehyde Intermediate->Product 3. Hydrolysis (H₂O)

Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from general Vilsmeier-Haack procedures for indole formylation.[4]

  • Vilsmeier Reagent Preparation:

    • To a flask maintained at 0-5 °C under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Stir the resulting mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • Prepare a solution of 3-chloroindole (1 equivalent) in anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice with stirring.

    • Make the solution alkaline (pH 8-9) by the slow addition of an aqueous sodium hydroxide (NaOH) solution.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it under a vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Application 1: Reactions at the C2-Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, primarily involving nucleophilic addition and condensation reactions.

Mechanism: Nucleophilic Condensation

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles such as amines, hydrazines, or active methylene compounds. The reaction typically proceeds via a tetrahedral intermediate, followed by dehydration to yield a C=N or C=C double bond.

G IndoleCHO This compound Intermediate Tetrahedral Intermediate IndoleCHO->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (R-NH₂) Nucleophile->Intermediate Product Condensation Product (Imine) Intermediate->Product 2. Dehydration (-H₂O) H2O H₂O

Caption: General mechanism for nucleophilic condensation at the C2-aldehyde.
Protocol: Synthesis of Schiff Bases (Imines)

This protocol describes the condensation reaction with primary amines.[1]

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

    • Add the primary amine (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution:

    • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Reagent/ParameterExamplePurpose
Indole Aldehyde This compoundElectrophile
Nucleophile AnilineForms the C=N bond
Solvent EthanolReaction medium
Catalyst Acetic AcidProton source to activate carbonyl and facilitate dehydration
Temperature Reflux (~78 °C)Provides energy to overcome activation barrier

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The C3-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the indole core.[6]

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling the aryl chloride with a primary or secondary amine.[7][8][9] This reaction is crucial for synthesizing 3-aminoindole derivatives.

G Pd0 Pd(0)L₂ OA_Complex [Ar-Pd(II)-Cl]L₂ Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NR₂]L₂ OA_Complex->Amine_Complex Ligand Exchange & Deprotonation Amine_Complex->Pd0 Reductive Elimination Product Ar-NR₂ ArCl Ar-Cl Amine HNR₂ Base Base HCl Base-H⁺Cl⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.0 equivalents).

    • Add this compound (1 equivalent) and the desired amine (1.2 equivalents).

    • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute it with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

ParameterExamplePurpose
Catalyst Pd₂(dba)₃ / XPhosCatalyzes the C-N bond formation
Base NaOt-BuAmine deprotonation
Solvent TolueneAnhydrous reaction medium
Temperature 100 °CReaction activation
B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex [Ar-Pd(II)-Cl]L₂ Pd0->OA_Complex Oxidative Addition Alkynyl_Complex [Ar-Pd(II)-C≡CR]L₂ OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR CuCl Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR CuCl->Cu_Acetylide Deprotonation & Formation Cu_Acetylide->OA_Complex Cu_Acetylide->CuCl ArCl Ar-Cl Alkyne H-C≡CR Base Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
  • Reaction Setup:

    • In a Schlenk tube under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

    • Add the terminal alkyne (1.2-1.5 equivalents) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 4-12 hours until TLC analysis indicates completion.

  • Work-up and Isolation:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterExamplePurpose
Pd Catalyst Pd(PPh₃)₂Cl₂Main catalyst for C-C coupling
Cu Co-catalyst CuIActivates the alkyne
Base TriethylamineAlkyne deprotonation and HCl scavenger
Solvent THF / Et₃NAnhydrous reaction medium
C. Suzuki Coupling

The Suzuki coupling reaction creates a C-C bond between the aryl chloride and an organoboron species, such as a boronic acid or ester, offering a robust method for C3-arylation of the indole ring.[12]

G cluster_reactants Pd0 Pd(0)L₂ OA_Complex [Ar-Pd(II)-Cl]L₂ Pd0->OA_Complex 1. Oxidative Addition Trans_Complex [Ar-Pd(II)-Ar']L₂ OA_Complex->Trans_Complex 2. Transmetalation Trans_Complex->Pd0 3. Reductive Elimination Product Ar-Ar' ArCl Ar-Cl Boronic_Acid Ar'-B(OH)₂ Base Base (e.g., CO₃²⁻)

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
  • Reaction Setup:

    • To a flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a deoxygenated solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

  • Reaction Execution:

    • Heat the mixture under an inert atmosphere to reflux (80-100 °C) for 6-18 hours, monitoring by TLC.

  • Work-up and Isolation:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude solid or oil by column chromatography or recrystallization.

ParameterExamplePurpose
Catalyst Pd(PPh₃)₄Catalyzes the C-C bond formation
Organoboron Phenylboronic acidSource of the aryl group
Base K₂CO₃Activates the boronic acid
Solvent Dioxane / WaterReaction medium

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-1H-indole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include unreacted starting materials, residual Vilsmeier reagent (or its decomposition products), and potentially over-formylated or other regioisomeric byproducts. Depending on the workup procedure, inorganic salts may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purification are recrystallization and column chromatography. The choice between these methods will depend on the level of impurities and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for this compound would be a mixture of hexane and ethyl acetate. For a related compound, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a mobile phase of hexane:ethyl acetate (9:1) was used for TLC monitoring.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is expected to be a solid. While the exact color is not specified in the search results, related indole-carboxaldehydes are often off-white to yellow or brown crystalline powders[1]. The melting point for the closely related 2-chloro-1H-indole-3-carbaldehyde is in the range of 193°C to 199°C[1].

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low or No Crystal Formation - Solvent is too non-polar or too polar. - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.- Perform small-scale solvent screening to find an appropriate solvent or solvent mixture. Ethanol or ethanol/water mixtures are often good starting points for indole derivatives[2]. - Concentrate the solution by carefully evaporating some of the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If significant impurities are present, consider a preliminary purification by column chromatography.
Oiling Out - The compound is melting in the hot solvent. - The solution is cooling too rapidly.- Use a solvent with a lower boiling point. - Add a small amount of a co-solvent to increase the solubility at the boiling point. - Allow the solution to cool more slowly (e.g., by insulating the flask).
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product). - Perform a second recrystallization.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent). - Column is overloaded with crude material.- Optimize the eluent system using TLC. A gradient elution from a non-polar to a more polar solvent system (e.g., increasing the percentage of ethyl acetate in hexane) is often effective for indole derivatives[3]. For a related compound, a chloroform/methanol (85:15) mixture was used. - Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly - Eluent is too polar or not polar enough.- If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product elutes too slowly or not at all (low Rf on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Bands on the Column - Compound is sparingly soluble in the eluent. - Column is not packed properly. - Compound is interacting strongly with the stationary phase.- Choose an eluent system in which the compound is more soluble. - Ensure the column is packed uniformly without any air bubbles or cracks. - A small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) can sometimes improve peak shape, but this should be used with caution as it can affect the product.

Experimental Protocols

Recrystallization Protocol (General Procedure for Indole Derivatives)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (Adapted from Purification of Bromo-indole-carbaldehyde)[4]
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of Related Indole-Carboxaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR Data (CDCl3, δ ppm)
1H-Indole-2-carbaldehydeC₉H₇NO145.16-9.85 (s, 1H, CHO), 8.80 (br s, 1H, NH), 7.70 (d, 1H), 7.45-7.35 (m, 2H), 7.20-7.15 (m, 1H)[3]
3-Bromo-1H-indole-2-carbaldehydeC₉H₆BrNO224.06-10.01 (s, 1H, CHO), 9.05 (br s, 1H, NH), 7.80 (d, 1H), 7.50-7.40 (m, 2H), 7.30-7.25 (m, 1H)[3]
2-Chloro-1H-indole-3-carbaldehydeC₉H₆ClNO179.60193-199[1]Not available in search results
1-(2-chloroacetyl)-1H-indole-3-carboxaldehydeC₁₁H₈ClNO₂221.64-7.11-8.95 (m, 4H, Ar-H), 4.1 (s, 1H, N-H), 4.27(s, 2H, CH₂), 10.1 (s, 1H, CHO), 7.1 (s, 1H, Indole ring)

Visualizations

PurificationWorkflow crude Crude 3-Chloro-1H- indole-2-carbaldehyde dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate pure Pure Product isolate->pure

Caption: Recrystallization workflow for the purification of this compound.

ChromatographyWorkflow start Crude Product load Load onto Silica Gel Column start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane) load->elute_nonpolar elute_gradient Gradually Increase Solvent Polarity (e.g., add Ethyl Acetate) elute_nonpolar->elute_gradient collect Collect Fractions elute_gradient->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Chloro-1H-indole-2-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: We are experiencing a low yield in our synthesis of this compound using a Vilsmeier-Haack type reaction. What are the potential causes and how can we improve the yield?

A1: Low yields in the synthesis of this compound can be attributed to several factors, including incomplete reaction, side reactions, and degradation of the product. Here are key areas to investigate for yield improvement:

  • Reagent Quality and Stoichiometry:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed in situ from a formamide source like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or bis-(trichloromethyl) carbonate (BTC), is moisture-sensitive. Ensure all reagents and solvents are anhydrous. The molar ratio of the formamide and chlorinating agent is crucial for efficient reagent formation. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.

    • Starting Material Purity: The purity of the starting material, such as 2-[(carboxymethyl)amino]benzoic acid derivatives, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Conditions:

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C) to prevent degradation.[1] The subsequent cyclization and formylation step may require heating, and the optimal temperature should be determined empirically.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

  • Work-up Procedure:

    • Hydrolysis: The intermediate iminium salt is hydrolyzed to the final aldehyde product during aqueous work-up. The pH of the solution during work-up is important. The addition of a base, such as sodium hydroxide, is often required to neutralize the acidic reaction mixture and precipitate the product.[1] Careful control of the pH is necessary to avoid product degradation.

    • Product Isolation: Inefficient extraction or precipitation of the product can lead to significant losses. Ensure proper solvent selection for extraction and optimize precipitation conditions.

Issue 2: Formation of Impurities

Q2: Our final product is contaminated with significant impurities. What are the likely side reactions, and how can we minimize their formation?

A2: Impurity formation is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them:

  • Over-chlorination: While the desired product is a monochlorinated indole, there is a possibility of dichlorination or other unwanted chlorination reactions depending on the substrate and reaction conditions. Careful control of the stoichiometry of the chlorinating agent is essential.

  • N-Formylation: In some cases, N-formylation of the indole ring can occur as a side reaction.[2]

  • Polymerization/Degradation: Indole derivatives can be sensitive to acidic conditions and may degrade or polymerize, especially at elevated temperatures. Minimizing the reaction time and ensuring rapid and efficient work-up can help mitigate these issues.

  • Incomplete Cyclization: When starting from precursors like 2-[(carboxymethyl)amino]benzoic acids, incomplete cyclization can result in unreacted starting material or intermediates in the final product.

Strategies to Minimize Impurities:

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.

  • Control Reagent Addition: Slow, dropwise addition of reagents, particularly the chlorinating agent and the substrate, can help maintain better control over the reaction and minimize localized high concentrations that can lead to side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.

Issue 3: Difficult Purification

Q3: We are finding it difficult to purify the crude this compound. What are the recommended purification techniques?

A3: Purification of indole derivatives can be challenging due to their polarity and potential instability.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: Silica gel column chromatography is a common purification technique.

    • Solvent System: A systematic trial of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation.

    • Deactivation of Silica Gel: Indoles can sometimes streak or decompose on acidic silica gel. Using silica gel that has been neutralized with a base like triethylamine can improve the outcome.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using other stationary phases like alumina.

Frequently Asked Questions (FAQs)

Q4: What is the typical yield for the synthesis of this compound?

A4: Yields can vary significantly depending on the specific synthetic route and optimization of reaction conditions. An efficient process for the synthesis of 3-chloroindole-2-carboxaldehydes from 2-[(carboxymethyl)amino]benzoic acids has been reported with yields that can be considered high for this type of transformation, though specific percentages for the 2-carbaldehyde were not detailed in the available snippets. Generally, yields for Vilsmeier-Haack reactions can range from moderate to excellent.

Q5: What are the key safety precautions to take during this synthesis?

A5: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant.[1] Avoid inhalation and skin contact.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Proper cooling and slow addition of reagents are crucial to prevent a runaway reaction.[1]

  • Acidic and Basic Solutions: The reaction and work-up involve strong acids and bases. Handle these with care to avoid chemical burns.

Quantitative Data

The following table summarizes various conditions for Vilsmeier-Haack and related reactions for the synthesis of indole aldehydes, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF-<10 then 351~97 (for Indole-3-carbaldehyde)[1][3]
Indole DerivativePOCl₃, DMF-<5 then 7510High (unspecified)[1]
2-[(Carboxymethyl)amino]benzoic acidVilsmeier Reagent (from DMF/BTC)1,2-dichloroethane75--
4-chloro-2-methyl-anilineVilsmeier Reagent, DMF-0 then 85596 (for 5-chloro-1H-indole-3-carbaldehyde)[4]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indoles

This protocol is a general guideline and should be adapted and optimized for the specific synthesis of this compound.

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask in an ice-salt bath to below 10 °C.[1]

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 10 °C.[1] A pinkish color may be observed.

  • Reaction with Indole Precursor:

    • Prepare a solution of the indole precursor in anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 35 °C or higher, as optimized) and stir for the required duration (typically 1-10 hours).[1] The reaction progress should be monitored by TLC.

  • Work-up and Isolation:

    • Pour the reaction mixture into crushed ice with stirring.[1]

    • Make the solution alkaline (pH 8-9) by the slow addition of an aqueous sodium hydroxide solution.[1]

    • The product will precipitate out of the solution. Collect the precipitate by filtration.

    • Wash the solid with cold water and dry it in the air.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[1]

Visualization

The following diagram illustrates a general troubleshooting workflow for improving the yield of this compound synthesis.

TroubleshootingWorkflow cluster_start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome start Low Yield of this compound reagent_quality Check Reagent Quality (Anhydrous, Purity) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time) start->reaction_conditions workup Analyze Work-up Procedure (pH, Extraction) start->workup optimize_reagents Use Fresh/Dry Reagents Optimize Stoichiometry reagent_quality->optimize_reagents optimize_conditions Systematic Temperature & Time Screening (TLC Monitoring) reaction_conditions->optimize_conditions optimize_workup Controlled pH Adjustment Optimize Extraction/Precipitation workup->optimize_workup end Improved Yield optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Formylation of 3-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions encountered during the formylation of 3-chloroindole. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: Low Yield of the Desired 3-Chloroindole-2-carboxaldehyde in Vilsmeier-Haack Reaction

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time can lead to a low yield. Consider extending the reaction time if the starting material is still present.[1] - Reaction Temperature: The Vilsmeier-Haack reaction is temperature-sensitive. The formation of the Vilsmeier reagent is typically performed at 0-10°C, while the formylation step may require heating.[2] Ensure the optimal temperature for both steps is maintained. For less reactive substrates, a higher temperature (up to 80-100°C) might be necessary.[3]
Degradation of Vilsmeier Reagent The Vilsmeier reagent can be thermally unstable.[2] Prepare the reagent in situ at low temperatures (0-10°C) and use it immediately. Avoid prolonged storage of the pre-formed reagent.
Side Reactions - Dimerization: The acidic conditions of the Vilsmeier-Haack workup can promote the formation of bis(indolyl)methane byproducts. To minimize this, maintain a low temperature during the aqueous workup and neutralization steps. - Over-formylation: In some cases, diformylation can occur, although it is less common for 3-substituted indoles.[4] Using a stoichiometric amount of the Vilsmeier reagent can help to avoid this.
Moisture in Reagents/Solvents The Vilsmeier reagent is highly reactive towards water. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Problem 2: Formation of Unexpected Side Products

Observed IssuePotential Side Product and CauseRecommended Action
A major byproduct is observed in the Reimer-Tiemann reaction. 3-Chloroquinoline: The Reimer-Tiemann reaction of indoles is known to produce ring-expansion products.[6] The reaction proceeds via a dichlorocarbene intermediate which can lead to the formation of a dichlorocyclopropane intermediate on the indole ring, followed by rearrangement to the quinoline.[7]- Alternative Formylation Method: If 3-chloroquinoline formation is a significant issue, consider using the Vilsmeier-Haack reaction, which is generally more selective for the formylation of indoles.[3] - Modify Reaction Conditions: Lowering the reaction temperature might reduce the rate of the rearrangement.
A high molecular weight byproduct is observed, especially with prolonged reaction times or high temperatures. Bis(3-chloro-1H-indol-2-yl)methane: This dimeric byproduct can form from the reaction of the desired 3-chloroindole-2-carboxaldehyde with another molecule of 3-chloroindole under acidic conditions.[8]- Control Stoichiometry: Use a slight excess of the formylating agent to ensure complete conversion of the 3-chloroindole. - Optimize Workup: Neutralize the reaction mixture promptly and at a low temperature during the workup to minimize the time the product is in an acidic environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Vilsmeier-Haack formylation of 3-chloroindole?

A1: The most common side reactions include the formation of dimeric species like bis(3-chloro-1H-indol-2-yl)methane and potential N-formylation, although the N-formyl group is often hydrolyzed during aqueous workup.[9] In some cases, if the reaction conditions are not carefully controlled, degradation of the starting material or product can occur.

Q2: Why is my Reimer-Tiemann reaction on 3-chloroindole producing 3-chloroquinoline instead of the expected aldehyde?

A2: The formation of 3-chloroquinoline is a known "abnormal" outcome of the Reimer-Tiemann reaction with indoles.[6][10] The dichlorocarbene intermediate, characteristic of this reaction, can lead to a ring expansion of the pyrrole ring of the indole nucleus to form the pyridine ring of the quinoline.

Q3: How can I improve the regioselectivity of the formylation of 3-chloroindole to favor the 2-position?

A3: The Vilsmeier-Haack reaction is generally highly regioselective for the formylation of the C-2 position of 3-substituted indoles. The electron-donating nature of the indole nitrogen directs the electrophilic Vilsmeier reagent to this position. To ensure high selectivity, it is crucial to use the appropriate stoichiometry of reagents and maintain optimal reaction temperatures.

Q4: Are there alternative, milder methods for the formylation of 3-chloroindole?

A4: Yes, several milder formylation methods have been developed, although their efficiency with 3-chloroindole may need to be empirically determined. These include methods using trimethyl orthoformate with a Lewis acid like BF₃·OEt₂, or iron-catalyzed formylation using formaldehyde and aqueous ammonia.[11][12] Additionally, visible-light-promoted formylation using eosin Y as a photoredox catalyst has been reported for indoles.[13] These methods often avoid the use of harsh reagents like POCl₃.

Quantitative Data on Product and Side Product Formation

The following table summarizes the typical yields of the desired product and major side products under different reaction conditions for the formylation of substituted indoles. Note that the specific yields for 3-chloroindole may vary.

Formylation MethodSubstrateReagentsTemperature (°C)Desired Product (Yield %)Major Side Product (Yield %)
Vilsmeier-HaackN-ArylacetamidesPOCl₃, DMF80-902-Chloro-3-formylquinolines (Good to Moderate)Varies
Reimer-TiemannPhenolCHCl₃, NaOH70o-Hydroxybenzaldehyde (Varies)p-Hydroxybenzaldehyde, Dichloromethyl-substituted phenols
Vilsmeier-Haack3,3-disubstituted 3H-indolePOCl₃, DMFNot SpecifiedN-formylated product and further formylated product-

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 3-Chloroindole to 3-Chloroindole-2-carboxaldehyde

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 3-Chloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a pale yellow to orange colored Vilsmeier reagent should be observed.

  • Formylation Reaction:

    • Dissolve 3-chloroindole (1 equivalent) in a minimal amount of anhydrous DCE.

    • Add the 3-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.

    • Continue stirring until the intermediate iminium salt is fully hydrolyzed.

    • Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-chloroindole-2-carboxaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 3-Chloroindole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Indole 3-Chloroindole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Product 3-Chloroindole-2-carboxaldehyde Iminium->Product Hydrolysis (Workup) Dimer Bis(3-chloro-1H-indol-2-yl)methane (Side Product) Product->Dimer + 3-Chloroindole (Acidic Conditions)

Caption: Vilsmeier-Haack formylation of 3-chloroindole.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure CheckWorkup Analyze Workup & Purification CheckConditions->CheckWorkup Optimal OptimizeConditions Optimize Conditions: - Adjust Temperature/Time - Use Anhydrous Solvents CheckConditions->OptimizeConditions Suboptimal OptimizeWorkup Optimize Workup: - Low Temp Neutralization - Prompt Extraction CheckWorkup->OptimizeWorkup Issues Found PurifySM->CheckConditions Success Improved Yield and Purity OptimizeConditions->Success OptimizeWorkup->Success

Caption: Troubleshooting workflow for formylation issues.

Condition_Product_Relationship cluster_conditions Reaction Conditions cluster_products Products Temp Temperature Desired Desired Aldehyde Temp->Desired Optimal Degradation Degradation Products Temp->Degradation Too High Time Reaction Time Time->Desired Sufficient Time->Degradation Too Long Acid Acidity (Workup) Dimer Dimer Acid->Dimer High/Prolonged Moisture Moisture Moisture->Degradation Present

Caption: Relationship between conditions and products.

References

Stability of 3-Chloro-1H-indole-2-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3-Chloro-1H-indole-2-carbaldehyde under acidic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

Q2: What are the potential degradation products of this compound in acid?

A2: Under acidic conditions, indoles can undergo self-condensation. For indole-3-carbaldehyde, this can lead to the formation of a di-indolylmethine salt known as urorosein.[3] While the specific degradation products for the 2-carbaldehyde isomer are not explicitly detailed in the available literature, analogous dimerization and polymerization reactions are likely to occur. These side products are often colored, which can be a visual indicator of degradation.

Q3: Are there any recommended storage conditions for this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[4] For solutions, especially in protic or aqueous solvents, it is highly recommended to prepare them fresh before use.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic media.

Issue Potential Cause Recommended Solution
Low yield of desired product in an acid-catalyzed reaction. Degradation of the starting material due to prolonged exposure to strong acid or high temperatures.- Minimize reaction time and use the lowest effective temperature. - Use the mildest possible acid catalyst at the lowest effective concentration. - Consider using a Lewis acid instead of a Brønsted acid, as this can sometimes be less harsh.
Formation of a colored, insoluble precipitate during the reaction or workup. Polymerization or dimerization of the indole starting material.- Ensure the reaction is run under dilute conditions to minimize intermolecular reactions. - Add the acid slowly to the reaction mixture to avoid localized high concentrations. - During workup, neutralize the acid as quickly and gently as possible.
Multiple unexpected spots on Thin Layer Chromatography (TLC) analysis. Formation of various degradation byproducts.- Monitor the reaction closely by TLC to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction. - If possible, use a protecting group on the indole nitrogen to increase its stability under acidic conditions. Common protecting groups for indoles include Boc, Ts, and SEM.
Difficulty in purifying the product. Co-elution of the product with polar, colored impurities.- After the reaction, perform a quick aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any acidic byproducts. - Consider using a different solvent system for chromatography to improve the separation of the desired product from impurities.

Experimental Protocols

Protocol 1: General Procedure for an Acid-Catalyzed Reaction

This protocol provides a general guideline for performing a reaction with this compound under acidic conditions while minimizing degradation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) before adding the acid catalyst. This can help to control the reaction rate and minimize side reactions.

  • Acid Addition: Add the acid catalyst dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a cold, saturated solution of a weak base, such as sodium bicarbonate.

  • Workup: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis and Degradation Monitoring

This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and monitor its degradation over time in an acidic solution.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid)
Gradient Start with a lower concentration of acetonitrile and gradually increase it.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 300 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may need to be optimized for your specific application.

Visualizations

Acid_Instability_Pathway Indole This compound Protonated_Indole Protonated Indole Intermediate Indole->Protonated_Indole H+ (Acid) Degradation Degradation Products (e.g., Dimers, Polymers) Protonated_Indole->Degradation Further Reaction

Caption: Potential degradation pathway of this compound in acidic conditions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions (Acid, Temp, Time) Start->Check_Conditions Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize Optimize Conditions (Milder Acid, Lower Temp) Check_Conditions->Optimize Protect Consider N-Protecting Group Check_Conditions->Protect Purify_Start Purify Starting Material Check_Purity->Purify_Start Success Improved Outcome Optimize->Success Protect->Success Purify_Start->Success

Caption: A logical workflow for troubleshooting common issues in reactions with this compound.

References

Technical Support Center: Recrystallization of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Chloro-1H-indole-2-carbaldehyde.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Select an appropriate solvent: Based on the structure of the molecule (an aromatic indole with polar aldehyde and chloro groups), polar organic solvents are a good starting point. Try solvents like ethanol, methanol, or acetone.

    • Increase solvent volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this can prevent crystallization upon cooling.

    • Try a solvent mixture: A mixture of solvents can be effective. For instance, dissolve the compound in a minimal amount of a "good" solvent (like hot acetone or ethanol) and then slowly add a "poor" solvent (like hexane or water) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Issue 2: No crystals form upon cooling.

  • Possible Causes:

    • Too much solvent was used, and the solution is not supersaturated.[1][2]

    • The cooling process is too rapid.

    • The solution is supersaturated but requires a nucleation site to initiate crystal growth.[2]

  • Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[3]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[2]

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

    • Cool further: Place the flask in an ice bath to further decrease the solubility of the compound.[1]

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The solution is cooling too quickly, causing the compound to come out of solution as a liquid (oil) rather than forming a crystal lattice.[1]

    • The compound may be significantly impure.[2]

  • Solutions:

    • Reheat and slow the cooling: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[2][4] Allow the solution to cool much more slowly. Insulating the flask can help.

    • Use more solvent: Adding a bit more of the "soluble" solvent can sometimes prevent oiling out by keeping the compound dissolved for longer as it cools.[4]

    • Consider a different solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent systems.

Issue 4: The recrystallized product has a low yield.

  • Possible Causes:

    • Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[4][5]

    • Premature crystallization during hot filtration.

    • Incomplete cooling before filtration.[5]

  • Solutions:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Prevent premature crystallization: During hot filtration, use a pre-heated funnel and flask.

    • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation before filtering.[1]

    • Recover from mother liquor: If a significant amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

While a definitive single best solvent is not documented, a good starting point for aromatic compounds like this are polar organic solvents.[3] Based on the solubility of similar indole aldehydes, ethanol, methanol, or acetone are recommended as initial solvents to test. A mixed solvent system, such as ethanol/water or acetone/hexane, may also be effective.

Q2: How do I choose a suitable recrystallization solvent?

An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve very little of the compound when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals.

You can test potential solvents by adding a small amount of your compound to a test tube with a small volume of the solvent and observing its solubility at room temperature and when heated.

Q3: How can I improve the purity of my recrystallized product?

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the surface.

  • Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.

Q4: My compound is colored. Should I use charcoal?

If you suspect colored impurities are present, you can use a small amount of activated charcoal. Add the charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

Data Presentation

Table 1: Qualitative Solubility of Indole Aldehyde Analogs in Common Solvents

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Protic Ethanol, MethanolGood, especially when hotThe aldehyde and N-H group can form hydrogen bonds. Aromatic compounds are often soluble in hot alcohols.[3]
Polar Aprotic Acetone, Ethyl AcetateGood, especially when hotThese solvents can interact with the polar functional groups of the molecule.
Non-Polar Hexane, ToluenePoorThe molecule's overall polarity is likely too high for good solubility in non-polar solvents.[6]
Aqueous WaterVery PoorOrganic molecules of this size and polarity are typically sparingly soluble in water.[6][7]

Experimental Protocol: General Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A melting point analysis can be used to assess the purity of the final product.[1]

Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities exist) dissolve->hot_filter Yes cool Slowly Cool Solution to Room Temperature dissolve->cool No no_dissolve Compound does not dissolve dissolve->no_dissolve hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No crystals form cool->no_crystals oiling_out Compound oils out cool->oiling_out filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash Wash Crystals with Cold Solvent filter_crystals->wash dry Dry the Pure Crystals wash->dry end Pure Product dry->end troubleshoot_solvent Change Solvent or Use Solvent Mixture no_dissolve->troubleshoot_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reheat_cool_slowly Reheat and Cool Slower oiling_out->reheat_cool_slowly troubleshoot_solvent->dissolve induce_crystallization->cool reheat_cool_slowly->cool

References

Technical Support Center: Overcoming Low Reactivity of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this compound in various chemical transformations. The inherent electronic properties of this substituted indole, with an electron-withdrawing chloro group at the 3-position and a formyl group at the 2-position, can present synthetic hurdles. This guide provides detailed troubleshooting advice, optimized experimental protocols, and data-driven recommendations to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The reduced reactivity of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is primarily due to a combination of electronic and steric factors. The electron-withdrawing nature of both the chloro and formyl groups deactivates the indole ring, making the C-Cl bond less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step.[1][2] Additionally, the formyl group at the 2-position can sterically hinder the approach of the bulky catalyst to the C-Cl bond at the 3-position.

Q2: What are the most common challenges encountered when working with this compound?

A2: Researchers commonly face the following issues:

  • Low to no product yield: The starting material is recovered unreacted or with minimal conversion.

  • Slow reaction rates: Reactions require prolonged heating and extended times to proceed.

  • Side reactions: Decomposition of the starting material or catalyst, and formation of homocoupling byproducts can occur, especially under harsh reaction conditions.[2]

  • Catalyst deactivation: The indole nitrogen or the formyl oxygen can coordinate to the palladium center, leading to catalyst inhibition.

Q3: Are there general strategies to improve the success rate of reactions with this substrate?

A3: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity.[3][4]

  • Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. In some cases, microwave irradiation can significantly accelerate the reaction rate and improve yields.[5][6][7]

  • Protecting Groups: While not always necessary, N-protection of the indole can sometimes prevent catalyst inhibition and improve solubility.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Issue: Low or No Product Yield

Potential Cause Troubleshooting Recommendation Citation
Inefficient Oxidative Addition The C-Cl bond is not readily cleaved by the Pd(0) catalyst.Switch to a more reactive aryl halide (if possible, though not applicable here), or more importantly, use a more electron-rich and bulky ligand to facilitate oxidative addition. Consider ligands like SPhos, XPhos, or RuPhos. For Sonogashira, consider copper-free conditions which sometimes offer better results for challenging substrates.
Catalyst Deactivation The indole N-H or formyl group may be inhibiting the palladium catalyst.Use a pre-catalyst that is more resistant to deactivation, such as a palladacycle or an NHC-Pd complex. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial.
Inappropriate Base The chosen base may be too weak to effectively participate in the transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig) step.For Suzuki reactions, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider strong bases like NaOt-Bu or LHMDS.
Poor Solubility The starting material or catalyst may not be fully dissolved in the reaction solvent.Switch to a higher-boiling point polar aprotic solvent like dioxane, DMF, or NMP. Ensure the reaction is well-stirred.
Low Reaction Temperature The thermal energy is insufficient to overcome the activation barrier.Gradually increase the reaction temperature, up to 120-150 °C. Consider using microwave irradiation to achieve higher temperatures and faster heating.
Knoevenagel Condensation

Issue: Incomplete Condensation or Side Product Formation

Potential Cause Troubleshooting Recommendation Citation
Insufficient Catalyst Activity The basic catalyst is not strong enough to deprotonate the active methylene compound.Switch to a stronger base like piperidine or consider using a Lewis acid catalyst (e.g., TiCl₄ with a tertiary amine) to activate the aldehyde. L-proline has also been shown to be an effective catalyst.
Unfavorable Reaction Equilibrium The condensation reaction is reversible and does not favor the product.Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Side Reactions The indole nucleus may undergo side reactions under harsh basic or acidic conditions.Use milder reaction conditions. For instance, use a catalytic amount of a weaker base and run the reaction at room temperature for a longer period.

Recommended Starting Conditions for Optimization

The following tables provide recommended starting conditions for various reactions involving this compound. These are based on successful protocols for structurally similar and challenging substrates and should be used as a starting point for optimization.

Suzuki-Miyaura Coupling
Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3
Ligand SPhosXPhos(none needed)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 100-120 °C110 °C100 °C
Catalyst Loading 2-5 mol%2-5 mol%2-5 mol%
Sonogashira Coupling
Parameter Recommendation 1 (Copper-Free) Recommendation 2 (with Copper) Recommendation 3 (Microwave)
Palladium Source PdCl₂(PPh₃)₂Pd(PPh₃)₄Pd(OAc)₂
Ligand SPhosPPh₃XPhos
Co-catalyst NoneCuI (5-10 mol%)CuI (5-10 mol%)
Base Cs₂CO₃Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent DioxaneDMFDMF or Dioxane
Temperature 100 °C80-100 °C120-150 °C
Buchwald-Hartwig Amination
Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3
Ligand XPhosRuPhos(none needed)
Base NaOt-BuLHMDSCs₂CO₃
Solvent TolueneDioxaneTHF
Temperature 100-110 °C100 °C90-100 °C
Knoevenagel Condensation
Parameter Recommendation 1 Recommendation 2 Recommendation 3
Active Methylene Cmpd. MalononitrileEthyl CyanoacetateMeldrum's Acid
Catalyst Piperidine (cat.)L-Proline (10 mol%)TiCl₄/Triethylamine
Solvent EthanolAcetonitrileDichloromethane
Temperature Room Temperature to Reflux60 °CRoom Temperature

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and ligand (if necessary).

  • Add degassed solvent (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

General Protocol for a Knoevenagel Condensation
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.1 equiv) in the chosen solvent (e.g., ethanol).

  • Add the catalyst (e.g., a few drops of piperidine or 10 mol% L-proline).

  • Stir the mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction by TLC. The product may precipitate out of the solution.

  • Once the reaction is complete, cool the mixture in an ice bath if necessary.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.[9][10]

Visualizing Reaction Workflows and Concepts

Troubleshooting_Cross_Coupling Troubleshooting Low Yield in Cross-Coupling Reactions start Low/No Product Yield catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand loading Increase Catalyst Loading (2-5 mol%) catalyst->loading precatalyst Use Robust Pre-catalyst (e.g., Palladacycle, NHC-Pd) catalyst->precatalyst base Screen Stronger Bases (e.g., K3PO4, Cs2CO3, NaOt-Bu) conditions->base solvent Use High-Boiling Polar Aprotic Solvent (e.g., Dioxane, DMF) conditions->solvent temperature Increase Temperature or Use Microwave Irradiation conditions->temperature sm_quality Ensure Purity of Starting Material reagents->sm_quality solvent_dry Use Anhydrous/Degassed Solvents reagents->solvent_dry

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Knoevenagel_Workflow General Workflow for Knoevenagel Condensation start Combine Aldehyde and Active Methylene Compound add_catalyst Add Catalyst (e.g., Piperidine, L-Proline) start->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup and Purification monitor->workup Complete precipitate Filter Precipitate workup->precipitate Solid Product chromatography Column Chromatography workup->chromatography Oily Product

Caption: Experimental workflow for a typical Knoevenagel condensation.

This technical support center provides a comprehensive guide to overcoming the low reactivity of this compound. By systematically addressing potential issues and optimizing reaction conditions based on the provided recommendations, researchers can significantly improve the outcomes of their synthetic endeavors.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A robust and common strategy for synthesizing this compound is a two-step process.[1] It begins with the C2-formylation of indole, followed by a regioselective chlorination at the C3 position.[1] The initial formylation is often achieved through a directed lithiation of the indole ring, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[1] The subsequent chlorination of the resulting 1H-indole-2-carbaldehyde intermediate is typically performed using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).

Q2: What are the primary challenges encountered when scaling up the synthesis of substituted indole-carbaldehydes?

A2: Transitioning from a lab scale to an industrial scale presents several key challenges.[2] The most common issues include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized temperature gradients (hot spots) and poor distribution of reactants, which can increase the formation of side products and cause product degradation.[2]

  • Exothermic Reactions: The formation of the Vilsmeier reagent (if used) and the formylation reaction itself can be exothermic.[3] Without adequate temperature control on a large scale, this can lead to thermal runaway and compromise both yield and safety.[2]

  • Reagent Addition Rates: The rate of reagent addition, which is easily managed in a lab setting, becomes a critical parameter at scale and can significantly affect the reaction's outcome and impurity profile.[2]

  • Impurity Profile of Starting Materials: Impurities that are negligible in small-scale reactions can become significant issues at a larger scale, potentially inhibiting the reaction or leading to difficult-to-remove byproducts.[2]

Q3: How can the formation of common side products, such as poly-substituted indoles, be minimized during scale-up?

A3: Minimizing side products is crucial for achieving high purity and yield. Key strategies include:

  • Control of Stoichiometry: Precise control over the molar ratios of reactants is essential. For instance, when using a Vilsmeier-Haack type formylation, a controlled stoichiometry of the formylating reagent can prevent over-formylation.[4]

  • Temperature Regulation: Maintaining a low temperature, especially during the addition of electrophilic reagents, helps to control the reaction rate and can favor the desired product over side reactions.[4]

  • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving organolithium intermediates, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of oxidative side products.[5]

Q4: What are the critical safety precautions for handling the reagents involved in this synthesis?

A4: Several reagents used in this synthesis require careful handling. Phosphorus oxychloride (POCl₃), if used for Vilsmeier-Haack formylation, is highly corrosive and reacts violently with water.[6] Organolithium reagents like n-butyllithium are pyrophoric and must be handled under strictly anhydrous and inert conditions. N-chlorosuccinimide (NCS) is a strong oxidizing agent and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause: Incomplete lithiation or ineffective formylation.

  • Solution: Ensure all reagents and solvents are completely anhydrous, as organolithium reagents are quenched by water.[5] Verify the concentration of the n-butyllithium solution. Extend the reaction time or slightly increase the temperature during the formylation step, monitoring progress carefully by TLC.[5]

  • Possible Cause: Inefficient mixing in the reactor.

  • Solution: On a large scale, mass transfer can be a limiting factor.[2] Increase the agitation speed or consider using a reactor with a more efficient impeller design to ensure homogeneous mixing of the reactants.

  • Possible Cause: Degradation of the product.

  • Solution: Avoid excessive heating or prolonged reaction times, as this can lead to product degradation.[4] Ensure the work-up procedure, particularly any acidic or basic washes, is not overly harsh.

Problem 2: Formation of Multiple Products / Significant Impurities

  • Possible Cause: Incorrect regioselectivity during chlorination.

  • Solution: The C3 position of 1H-indole-2-carbaldehyde is electron-rich, making it susceptible to electrophilic substitution. However, incorrect reaction conditions can lead to substitution at other positions. Add the chlorinating agent (NCS) portion-wise at a low temperature (e.g., 0 °C) to improve selectivity.[1]

  • Possible Cause: Formation of di-chlorinated or other poly-substituted byproducts.

  • Solution: This is often due to an excess of the chlorinating agent. Use a precise stoichiometry of NCS (typically 1.0 equivalent). Monitor the reaction closely with TLC to avoid over-chlorination.

Problem 3: Product is Difficult to Purify

  • Possible Cause: Presence of oily or tarry impurities.

  • Solution: Tar formation can be common in indole synthesis, often due to high reaction temperatures.[2] Lowering the reaction temperature may help.[5] During work-up, perform an aqueous wash to remove water-soluble impurities like DMF. For purification, explore different solvent systems for column chromatography or recrystallization to effectively separate the product from impurities.[5]

  • Possible Cause: Product co-elutes with a starting material or byproduct.

  • Solution: Optimize the mobile phase for silica gel chromatography. A gradient elution from a non-polar solvent system (like hexane/ethyl acetate) to a more polar one may be necessary to achieve good separation.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various chloro-substituted 1H-indole-3-carbaldehydes via a Vilsmeier-Haack approach, which can provide a useful reference for scale-up considerations.

CompoundStarting MaterialTemperature (°C)Time (h)Yield (%)Reference
5-Chloro-1H-indole-3-carbaldehyde4-Chloro-2-methyl-aniline85590[7]
6-Chloro-1H-indole-3-carbaldehyde4-Chloro-2-methylaniline90891[4]

Experimental Protocols

The following is a representative two-step protocol for the synthesis of this compound, adapted from established procedures for related molecules.[1]

Step 1: Synthesis of 1H-indole-2-carbaldehyde

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation & Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Quench & Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 1H-indole-2-carbaldehyde (1.0 eq) from the previous step in acetonitrile in a round-bottom flask.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: C2-Formylation cluster_step2 Step 2: C3-Chlorination Indole Indole in Anhydrous THF Lithiation Deprotonation & Lithiation (n-BuLi, -78°C) Indole->Lithiation Formylation Formylation with DMF (-78°C) Lithiation->Formylation Workup1 Aqueous Work-up & Purification Formylation->Workup1 Intermediate 1H-indole-2-carbaldehyde Workup1->Intermediate Start_Chlorination Intermediate in Acetonitrile Intermediate->Start_Chlorination Chlorination Chlorination with NCS (0°C to RT) Start_Chlorination->Chlorination Workup2 Aqueous Work-up & Purification Chlorination->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield in Scale-Up Cause1 Poor Heat/Mass Transfer Start->Cause1 Cause2 Impure Starting Materials Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Sol1 Improve Agitation / Use Flow Reactor Cause1->Sol1 Inefficient Mixing Sol2 Re-purify or Source Higher Grade Materials Cause2->Sol2 Interference Sol3 Optimize Temp., Time, & Addition Rate Cause3->Sol3 Side Reactions/ Degradation Sol4 Ensure Anhydrous Conditions Cause3->Sol4 Reagent Quenching

Caption: Troubleshooting logic for addressing low yield during scale-up.

References

Technical Support Center: Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-1H-indole-2-carbaldehyde, a crucial intermediate in drug development and chemical research. The primary focus is on identifying and mitigating byproduct formation during the Vilsmeier-Haack reaction, a common synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an indole precursor using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2]

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be?

A2: A common byproduct in the Vilsmeier-Haack formylation of indoles is 3-cyanoindole.[3] This can form in amounts ranging from 5-20% and often has similar polarity to the desired aldehyde, complicating purification.[3] Another potential byproduct, though less common in this specific synthesis, can be indole trimers, which are formed under certain Vilsmeier conditions.

Q3: What causes the formation of the 3-cyanoindole byproduct?

A3: The formation of 3-cyanoindole is often attributed to the presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in the reagents or solvents.[3] These impurities can react with the initially formed aldehyde to generate an oxime or imine intermediate, which then dehydrates under the acidic reaction conditions to yield the nitrile.[3] High reaction temperatures and prolonged reaction times can also favor the formation of this byproduct.[3]

Q4: Can the work-up procedure influence byproduct formation?

A4: Yes, the work-up conditions are critical. Using ammonia-based quenching agents can inadvertently introduce nitrogen-containing species that lead to the formation of 3-cyanoindole.[3] It is recommended to quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[3]

Q5: Are there alternative, greener methods for preparing the Vilsmeier reagent?

A5: Recent research has focused on developing more environmentally benign methods for preparing the Vilsmeier-Haack reagent. One such method utilizes phthaloyl dichloride with DMF, which avoids the use of toxic reagents like phosgene, thionyl chloride, or phosphoryl chloride.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature, but be mindful of increased byproduct formation.
Sub-optimal stoichiometry.Ensure the correct molar ratios of indole substrate, DMF, and POCl₃ are used. An excess of the Vilsmeier reagent can sometimes lead to side reactions.
Degradation of product during work-up.Perform the work-up at low temperatures and avoid prolonged exposure to strongly acidic or basic conditions.
Significant Formation of 3-Cyanoindole Byproduct Presence of nitrogen-containing impurities.Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products.[3]
Reaction with atmospheric moisture.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
High reaction temperature or prolonged reaction time.Optimize the reaction temperature and duration. Monitor the reaction to identify the point of maximum product formation before significant byproduct accumulation occurs.[3]
Inappropriate work-up conditions.Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[3]
Difficulty in Purifying the Final Product Similar polarities of the product and byproducts.Utilize column chromatography with a carefully selected solvent system, such as a gradient of ethyl acetate in hexane. Recrystallization can also be an effective purification method.[3]
Formation of Dark, Tarry Substances Polymerization or degradation of the indole starting material or product.Ensure the reaction temperature is well-controlled. Use high-purity starting materials. Consider adding the Vilsmeier reagent slowly to a cooled solution of the indole.

Experimental Protocols

General Procedure for Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization for specific indole substrates.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.[5]

  • Formylation Reaction: Dissolve the indole starting material in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.[5] After the addition is complete, allow the mixture to warm to the desired reaction temperature (e.g., 35°C) and stir for the optimized reaction time.[5] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding crushed ice, followed by the slow addition of a cold, saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.[3]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Visual Guides

Logical Workflow for Troubleshooting Byproduct Formation

G cluster_0 Problem Identification cluster_1 Troubleshooting Path for 3-Cyanoindole cluster_2 Alternative Troubleshooting start Significant Byproduct Formation Observed check_byproduct Identify Byproduct (e.g., via NMR, MS) start->check_byproduct is_nitrile Is the byproduct 3-cyanoindole? check_byproduct->is_nitrile check_reagents Check Purity of Reagents and Solvents is_nitrile->check_reagents Yes other_byproduct Investigate Other Potential Side Reactions is_nitrile->other_byproduct No check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere optimize_conditions Optimize Reaction Temperature and Time check_atmosphere->optimize_conditions check_workup Review Work-up Procedure optimize_conditions->check_workup solution Implement Corrective Actions check_workup->solution

Caption: A flowchart for troubleshooting byproduct formation.

Reaction Pathway: Formation of 3-Cyanoindole Byproduct

G product This compound intermediate Imine/Oxime Intermediate product->intermediate + Impurity impurity Nitrogen-Containing Impurity (e.g., NH₂OH, NH₃) impurity->intermediate byproduct 3-Cyanoindole Byproduct intermediate->byproduct - H₂O (Dehydration)

References

Technical Support Center: Synthesis of 3-Chloro-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 3-Chloro-1H-indole-2-carbaldehyde and its derivatives. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole.[1][2] In this case, a suitable indole precursor is formylated to produce the target carbaldehyde.

Q2: Why is temperature control so critical during the Vilsmeier-Haack reaction?

Temperature control is crucial for several reasons. The formation of the Vilsmeier reagent (the active formylating agent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is typically performed at low temperatures (0-10°C) to ensure its stability.[3] The subsequent reaction with the indole substrate may require heating, but excessive temperatures can lead to the decomposition of the Vilsmeier reagent and the formation of unwanted byproducts, resulting in lower yields and purification challenges.[3]

Q3: What are the common side products in this synthesis, and how can I minimize them?

A common side product is the formation of bis(indolyl)methanes, which arises from the reaction of the formylated indole with another molecule of the starting indole.[4][5] To minimize this, it is advisable to use a slight excess of the Vilsmeier reagent and maintain optimal reaction temperatures. Another potential byproduct is 3-cyanoindole, which can form due to impurities in the reagents or inappropriate work-up conditions. Using high-purity, anhydrous solvents and quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution can help mitigate its formation.[6]

Q4: My reaction yields are consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Moisture: The Vilsmeier-Haack reaction is sensitive to moisture, which can decompose the Vilsmeier reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6]

  • Reagent Quality: Use freshly distilled or high-purity DMF and POCl₃. Impurities can lead to side reactions.[6]

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Sub-optimal Stoichiometry: The ratio of the indole substrate to the Vilsmeier reagent is critical and may need to be optimized.

Q5: What are the recommended purification techniques for this compound?

The most common purification methods are recrystallization and column chromatography.[6] The choice of solvent for recrystallization will depend on the specific derivative being synthesized. For column chromatography, a typical solvent system is a gradient of ethyl acetate in hexane.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moisture or decomposition.Ensure all reagents and solvents are anhydrous. Prepare the Vilsmeier reagent at 0-5°C and use it promptly.[7]
Incomplete reaction.Monitor the reaction by TLC to ensure the starting material is consumed. If necessary, increase the reaction time or temperature incrementally.[6]
Formation of a Dark, Tarry Residue Reaction overheating, leading to polymerization or decomposition.Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to manage the exothermic reaction.[7]
Impurities in starting materials.Use high-purity, purified starting materials and anhydrous solvents.[7]
Multiple Products Observed on TLC Formation of side products like bis(indolyl)methanes.Optimize the stoichiometry of the Vilsmeier reagent; a slight excess may be beneficial. Avoid high reaction temperatures.[4]
Presence of impurities leading to various side reactions.Purify starting materials and use high-purity solvents.
Difficulty in Isolating the Product Product may have some water solubility.During aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency into the organic layer.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde

This protocol is adapted from a patented procedure for the synthesis of chloro-substituted indole-3-carbaldehydes.[8]

Materials:

  • 4-chloro-2-methyl-aniline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise with stirring. Maintain the temperature at 0°C for 30 minutes.

  • Reaction with Substrate: To a separate flask containing 4-chloro-2-methyl-aniline (1 equivalent) and DMF, slowly add the prepared Vilsmeier reagent dropwise at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Heating: Raise the temperature to 85°C and heat the reaction for 5 hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully add a saturated sodium carbonate solution until the solution is alkaline. A solid will precipitate.

  • Isolation and Purification: Filter the solid, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization.

Quantitative Data for Chloro-Substituted Indole-3-Carbaldehydes

The following table summarizes the reaction conditions and yields for the synthesis of various chloro-substituted indole-3-carbaldehydes, based on the referenced patent.[8]

Product Starting Material Reaction Temperature (°C) Reaction Time (h) Yield (%)
5-Chloro-1H-indole-3-carbaldehyde4-chloro-2-methyl-aniline85596
6-Chloro-1H-indole-3-carbaldehyde5-chloro-2-methyl-aniline90891

Signaling Pathway and Experimental Workflow Visualization

Indole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] This pathway is a crucial regulator of immune responses and inflammation. The following diagrams illustrate the experimental workflow for the synthesis of this compound and the NF-κB signaling pathway that can be modulated by such indole derivatives.

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_reagent Vilsmeier Reagent DMF->Vilsmeier_reagent 0-5°C POCl3 POCl3 POCl3->Vilsmeier_reagent Reaction_mixture Reaction Mixture Vilsmeier_reagent->Reaction_mixture Indole_precursor Indole Precursor Indole_precursor->Reaction_mixture Crude_product Crude Product Reaction_mixture->Crude_product Heat (e.g., 85°C) Quenching Quench with Na2CO3(aq) Crude_product->Quenching Filtration Filtration Quenching->Filtration Purification Recrystallization / Chromatography Filtration->Purification Final_product This compound Purification->Final_product

Caption: Experimental workflow for the synthesis of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1b IL-1β IL1b->IKK IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Indole_derivative Indole Derivative Indole_derivative->IKK Inhibition IkB_p->NFkB_active Ubiquitination & Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

References

Technical Support Center: Purification of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1H-indole-2-carbaldehyde. Our focus is to help you identify and remove impurities effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities can include unreacted starting materials such as indole, residual solvents like N,N-dimethylformamide (DMF), and byproducts from side reactions. Potential byproducts include the non-chlorinated indole-2-carbaldehyde, isomers, and products of N-formylation, particularly if the indole nitrogen is unprotected. Additionally, hydrolysis of the Vilsmeier reagent can lead to other impurities.

Q2: My purified this compound is a brownish or yellowish powder. Is this normal?

A2: While the pure compound is typically a white to off-white or pale yellow solid, coloration can indicate the presence of minor impurities or degradation products. Further purification by recrystallization or column chromatography may be necessary to obtain a purer, less colored product.

Q3: I am having trouble separating the product from a closely related impurity by column chromatography. What can I do?

A3: If you are observing co-elution, consider optimizing your mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. For instance, using a hexane-ethyl acetate system, you can try gradually increasing the ethyl acetate concentration in small increments. Alternatively, a different solvent system, such as dichloromethane/methanol, might provide better resolution.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very effective method for purifying this compound, especially if the impurities are present in small amounts and have significantly different solubilities than the desired product. However, for complex impurity profiles, a preliminary purification by column chromatography followed by recrystallization is often recommended to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction Ensure proper phase separation during the aqueous workup. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous layer.
Inefficient Column Chromatography Optimize the column loading and elution conditions. Overloading the column can lead to poor separation and product loss. Ensure the mobile phase composition is appropriate to provide a good separation factor (Rf value around 0.3-0.4 for the product).
Product Precipitation During Column Loading Ensure the crude product is fully dissolved in a minimal amount of the loading solvent before applying it to the column. If the product is not very soluble in the mobile phase, use a stronger solvent for loading and then begin the elution with the weaker mobile phase.
Incomplete Crystallization If using recrystallization, ensure the solution is sufficiently concentrated and allowed to cool slowly to promote crystal growth. Placing the solution in an ice bath or refrigerator can help to maximize the yield of precipitated crystals. Seeding the solution with a pure crystal can also induce crystallization.
Problem 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Steps
Co-elution of Impurities in Column Chromatography Modify the mobile phase. If using a hexane/ethyl acetate system, try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to alter the selectivity. A switch to a different stationary phase (e.g., alumina) could also be beneficial if the impurities have different interactions with the adsorbent.
Similar Solubility of Impurities in Recrystallization Try a different recrystallization solvent or a solvent mixture. A good solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water.
Thermal Degradation During Purification Avoid excessive heat during solvent removal (rotary evaporation) and recrystallization. This compound may be sensitive to high temperatures.
Presence of Unreacted Starting Materials If unreacted indole is a major impurity, consider adjusting the stoichiometry of the Vilsmeier-Haack reaction to ensure complete consumption of the starting material.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like isopropanol or ethyl acetate)

  • Deionized water (if using a co-solvent system)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask and begin heating the mixture with stirring.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes, followed by hot filtration to remove the carbon.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified this compound.

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) ~85-90%>98%
Appearance Light brown to yellow powderWhite to pale yellow crystals
Yield -Typically 70-90% recovery
Column Chromatography of this compound

This protocol provides a method for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in hexane as a slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Before Column Chromatography After Column Chromatography
Purity (by HPLC) ~85-90%>97%
Appearance Oily brown residue or solidWhite to pale yellow solid
Yield -Typically 60-80% recovery

Visualizations

Vilsmeier_Haack_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Reaction_Vessel Vilsmeier-Haack Reaction Indole->Reaction_Vessel DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Purification Purification (Chromatography/ Recrystallization) Aqueous_Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Purification cluster_cc_issues Column Chromatography Issues cluster_recryst_issues Recrystallization Issues Crude_Product Crude Product Purification_Method Purification Method? Crude_Product->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Choice Recrystallization Recrystallization Purification_Method->Recrystallization Choice Pure_Product Pure Product Column_Chromatography->Pure_Product Successful CoElution Co-elution Column_Chromatography->CoElution Low_Recovery Low Recovery Column_Chromatography->Low_Recovery Recrystallization->Pure_Product Successful Oiling_Out Oiling Out Recrystallization->Oiling_Out No_Crystals No Crystals Form Recrystallization->No_Crystals Optimize_Mobile_Phase Optimize Mobile Phase CoElution->Optimize_Mobile_Phase Check_Loading Check Loading/Packing Low_Recovery->Check_Loading Optimize_Mobile_Phase->Column_Chromatography Re-attempt Check_Loading->Column_Chromatography Re-attempt Change_Solvent Change Solvent/Cooling Rate Oiling_Out->Change_Solvent Concentrate_Seed Concentrate/Seed No_Crystals->Concentrate_Seed Change_Solvent->Recrystallization Re-attempt Concentrate_Seed->Recrystallization Re-attempt

Caption: Troubleshooting logic for the purification of this compound.

Validation & Comparative

Comparative Guide to the Characterization of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and biological activities of 3-Chloro-1H-indole-2-carbaldehyde and its relevant alternatives, Indole-2-carbaldehyde and 3-Bromo-1H-indole-2-carbaldehyde. Detailed experimental protocols for synthesis and characterization are included to support research and development in medicinal chemistry and drug discovery.

Physicochemical and Spectral Data Comparison

The following table summarizes the key physicochemical and spectral properties of this compound and its analogs. This data is essential for compound identification, purity assessment, and structural elucidation.

PropertyThis compoundIndole-2-carbaldehyde3-Bromo-1H-indole-2-carbaldehyde
Molecular Formula C₉H₆ClNOC₉H₇NOC₉H₆BrNO
Molecular Weight 179.60 g/mol 145.16 g/mol [1]224.06 g/mol
Melting Point (°C) Not available138-142[2]Not available
Appearance Not availableWhite to Brown powder/crystal[3]Not available
¹H NMR (CDCl₃, ppm) No data availableδ 9.88 (s, 1H), 7.77 (d, J=8.1 Hz, 1H), 7.48 (d, J=8.3 Hz, 1H), 7.41 (t, J=7.0 Hz, 1H), 7.3 (s, 1H), 7.20 (t, J=7.4 Hz, 1H)[1]δ 9.85 (s, 1H, CHO), 8.80 (br s, 1H, NH), 7.70 (d, J=8.0 Hz, 1H), 7.45-7.35 (m, 2H), 7.20-7.15 (m, 1H)[4]
¹³C NMR (CDCl₃, ppm) No data availableδ 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28[1]No data available
IR (cm⁻¹) No data availableNo data availableNo data available
Mass Spectrum (m/z) No data availableNo data availableNo data available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these indole derivatives are crucial for reproducible research.

Synthesis Protocols

Synthesis of 1H-indole-2-carbaldehyde:

This procedure involves the formylation of indole at the C2 position.[1]

  • Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) and stir for 30 minutes.

  • Pass carbon dioxide gas through the reaction mixture for 10 minutes and allow it to warm to room temperature.

  • Remove excess carbon dioxide under reduced pressure and concentrate the solution to 25 mL.

  • Add 50 mL of dry THF and cool the solution again to -78 °C.

  • Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (0.83 mL, 8.5 mmol).

  • Warm the mixture to room temperature over 1.5 hours and then quench with 10 mL of water.

  • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the final product.[1]

Synthesis of 3-Bromo-1H-indole-2-carbaldehyde:

This two-step synthesis starts with the C2-formylation of indole followed by regioselective bromination at the C3 position.[4]

  • Step 1: C2-Formylation of Indole: Follow the protocol for the synthesis of 1H-indole-2-carbaldehyde as described above.

  • Step 2: C3-Bromination of 1H-indole-2-carbaldehyde:

    • Dissolve 1H-indole-2-carbaldehyde (1.00 g, 6.89 mmol) in acetonitrile (30 mL) in a round-bottom flask and cool to 0 °C.[4]

    • Add N-Bromosuccinimide (NBS) (1.23 g, 6.89 mmol) portion-wise over 10 minutes.[4]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to obtain 3-bromo-1H-indole-2-carbaldehyde.[4]

Synthesis of this compound:

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes can be achieved through a Vilsmeier cyclization of 2-[(carboxymethyl)amino]benzoic acids.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as N-H, C=O (aldehyde), C-Cl, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method like direct insertion probe or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be characteristic.

Biological Activity

Indole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Halogenated indole-3-carboxaldehyde derivatives, in particular, have shown promise in various therapeutic areas.

  • Anticancer Activity: Derivatives of indole-3-carboxaldehyde have been investigated for their anticancer properties. For instance, a 4-chloro-benzenesulfonohydrazide derivative of an N-substituted indole-3-carboxaldehyde has shown IC₅₀ values of 13.2 µM and 8.2 µM against MCF-7 and MDA-MB-468 breast cancer cell lines, respectively.[5]

  • Antimicrobial Activity: Indole-3-carboxaldehyde derivatives have also been explored for their antimicrobial effects. Semicarbazone derivatives of 5-bromo- and 5-chloro-1H-indole-3-carbaldehyde exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis with MIC values around 100-150 µg/mL.[6]

  • Anti-inflammatory Activity: The anti-inflammatory potential of indole derivatives is another area of active research. The substitution pattern on the indole ring has been shown to significantly impact their anti-inflammatory profile.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing experimental processes and biological pathways is crucial for understanding complex scientific concepts.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Indole Formylation C2-Formylation (n-BuLi, DMF) Start->Formylation Intermediate 1H-indole-2-carbaldehyde Formylation->Intermediate Halogenation C3-Halogenation (NBS or NCS) Intermediate->Halogenation Product 3-Halo-1H-indole-2-carbaldehyde Halogenation->Product Purification Purification (Column Chromatography) Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) IR FTIR Spectroscopy MS Mass Spectrometry Purification->NMR Purification->IR Purification->MS

Caption: General workflow for the synthesis and characterization of 3-halo-1H-indole-2-carbaldehydes.

Signaling_Pathway_Example IndoleDerivative Indole-3-Carboxaldehyde Derivative TargetProtein Target Protein (e.g., Kinase, Receptor) IndoleDerivative->TargetProtein Inhibition/Activation DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) DownstreamEffector->CellularResponse

Caption: Example of a signaling pathway potentially modulated by indole derivatives.

References

A Comparative Analysis of 3-Chloro-1H-indole-2-carbaldehyde and 3-bromo-1H-indole-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug discovery, halogenated indole derivatives serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules. Among these, 3-Chloro-1H-indole-2-carbaldehyde and 3-bromo-1H-indole-2-carbaldehyde are two closely related intermediates that offer unique opportunities for molecular diversification. This guide provides an objective comparison of their physicochemical properties, spectral characteristics, synthesis, chemical reactivity, and potential biological applications, supported by available experimental data, to assist researchers in selecting the optimal scaffold for their specific synthetic and drug development endeavors.

Physicochemical and Spectral Properties: A Head-to-Head Comparison

A summary of the key physicochemical and spectral properties of this compound and 3-bromo-1H-indole-2-carbaldehyde is presented below. These properties are fundamental to understanding the behavior of these molecules in various chemical and biological systems.

PropertyThis compound3-bromo-1H-indole-2-carbaldehyde
Molecular Formula C₉H₆ClNOC₉H₆BrNO
Molecular Weight 179.60 g/mol [1]224.05 g/mol [2]
Appearance SolidSolid
Melting Point 173 °C[3]Not widely reported
¹H NMR (CDCl₃, δ ppm) No data available in CDCl₃10.01 (s, 1H, CHO), 9.05 (br s, 1H, NH), 7.80 (d, J=8.0 Hz, 1H), 7.50-7.40 (m, 2H), 7.30-7.25 (m, 1H)
¹³C NMR (CDCl₃, δ ppm) No data available in CDCl₃182.5, 137.8, 134.5, 128.0, 125.5, 123.0, 121.5, 112.0, 105.0

Synthesis and Reactivity: Exploring Synthetic Pathways and Chemical Behavior

The synthesis of both compounds typically involves the introduction of the halogen and formyl groups onto the indole scaffold. The choice of synthetic route can influence the overall yield and purity of the final product.

Synthesis of 3-Halo-1H-indole-2-carbaldehydes

A common strategy for the synthesis of these compounds involves a two-step process: halogenation of the indole ring at the C3 position, followed by formylation at the C2 position, or vice-versa.

Vilsmeier-Haack Formylation: This reaction is a widely used method for introducing a formyl group onto electron-rich aromatic rings like indole. The Vilsmeier reagent, typically generated from DMF and POCl₃, acts as the electrophile. For the synthesis of 3-bromo-1H-indole-2-carbaldehyde, 3-bromoindole can be subjected to Vilsmeier-Haack formylation. A reported procedure with a 65% yield specifies conducting the reaction at -5°C.[4]

Halogenation of 1H-indole-2-carbaldehyde: An alternative route involves the direct halogenation of 1H-indole-2-carbaldehyde. N-Bromosuccinimide (NBS) is a preferred reagent for the regioselective bromination at the C3 position of the indole ring.[4]

G cluster_synthesis Synthetic Pathways Indole Indole Indole_2_carbaldehyde Indole_2_carbaldehyde Indole->Indole_2_carbaldehyde Vilsmeier-Haack 3-Bromoindole 3-Bromoindole Indole->3-Bromoindole Bromination 3-Bromo-1H-indole-2-carbaldehyde 3-Bromo-1H-indole-2-carbaldehyde Indole_2_carbaldehyde->3-Bromo-1H-indole-2-carbaldehyde NBS 3-Bromoindole->3-Bromo-1H-indole-2-carbaldehyde Vilsmeier-Haack

Caption: Synthetic routes to 3-bromo-1H-indole-2-carbaldehyde.

Comparative Reactivity

The presence of a halogen at the C3 position and a carbaldehyde at the C2 position significantly influences the reactivity of the indole ring. Both the chloro and bromo substituents are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the carbon-halogen bond provides a handle for various cross-coupling reactions, making these compounds valuable synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond in 3-bromo-1H-indole-2-carbaldehyde is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[5] These reactions allow for the introduction of a wide range of substituents at the C3 position, enabling the synthesis of diverse compound libraries. The C-Cl bond in the chloro-analogue is generally less reactive in such transformations, often requiring more specialized catalytic systems.

G cluster_reactivity Reactivity Comparison 3-Halo-1H-indole-2-carbaldehyde 3-Halo-1H-indole-2-carbaldehyde (X = Cl, Br) Suzuki Coupling Suzuki Coupling 3-Halo-1H-indole-2-carbaldehyde->Suzuki Coupling Pd-catalyzed Heck Coupling Heck Coupling 3-Halo-1H-indole-2-carbaldehyde->Heck Coupling Pd-catalyzed Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Halo-1H-indole-2-carbaldehyde->Buchwald-Hartwig Amination Pd-catalyzed note Reactivity: C-Br > C-Cl 3-Halo-1H-indole-2-carbaldehyde->note

Caption: Reactivity of 3-halo-1H-indole-2-carbaldehydes in cross-coupling reactions.

Biological Activity: A Landscape of Potential

While direct comparative studies on the biological activities of this compound and 3-bromo-1H-indole-2-carbaldehyde are scarce, the broader class of indole derivatives is well-known for a wide spectrum of pharmacological properties.

Indole derivatives, including halogenated ones, have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties.[4] The specific halogen and its position on the indole ring can significantly modulate the biological activity. For instance, bromination of indole derivatives has been shown to enhance their bioactivity in certain cases.[4]

While specific data for the title compounds is limited, derivatives of 3-chloroindole-2-carboxaldehyde have been noted for their potential anti-HIV, antitumor, and anticancer activities.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of the title compounds.

Synthesis of 3-bromo-1H-indole-2-carbaldehyde via Bromination of 1H-indole-2-carbaldehyde

Materials:

  • 1H-indole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indole-2-carbaldehyde (1.00 g, 6.89 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.23 g, 6.89 mmol) portion-wise over 10 minutes to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-bromo-1H-indole-2-carbaldehyde as a solid.[6]

Synthesis of this compound via Vilsmeier-Haack Reaction

A general procedure for the Vilsmeier-Haack synthesis of 3-chloroindole-2-carboxaldehydes involves the cyclization of 2-[(carboxymethyl)amino]benzoic acids using a Vilsmeier reagent prepared from DMF and a chlorinating agent like bis-(trichloromethyl) carbonate (BTC).

Materials:

  • 2-[(Carboxymethyl)amino]benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Bis-(trichloromethyl) carbonate (BTC)

  • 1,2-Dichloroethane (or another suitable solvent)

Procedure:

  • Prepare the Vilsmeier reagent by reacting DMF with BTC.

  • Treat the 2-[(carboxymethyl)amino]benzoic acid with the Vilsmeier reagent (e.g., 6.0 equivalents) in a suitable solvent like 1,2-dichloroethane.

  • Heat the reaction mixture (e.g., to 75 °C) and monitor its progress by TLC.

  • After completion, perform an aqueous work-up and purify the product by column chromatography to obtain 3-chloroindole-2-carboxaldehyde.

Conclusion

Both this compound and 3-bromo-1H-indole-2-carbaldehyde are valuable intermediates for the synthesis of complex indole-based molecules. The choice between the two will largely depend on the desired subsequent reactions. 3-bromo-1H-indole-2-carbaldehyde offers greater versatility for palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond. While direct comparative biological data is limited, the established importance of halogenated indoles in medicinal chemistry suggests that both compounds are promising starting points for the development of novel therapeutic agents. Further research is warranted to fully elucidate and compare the biological activity profiles of these two closely related compounds.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of 3-Chloro-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of bioactive molecules is fundamental to designing next-generation therapeutics. The 3-chloro-1H-indole-2-carbaldehyde scaffold is a key pharmacophore in numerous compounds of medicinal interest. X-ray crystallography provides unparalleled, high-resolution insights into the atomic arrangement of these molecules in the solid state, revealing crucial details about conformation, stereochemistry, and intermolecular interactions that govern their biological activity.

This guide offers a comparative analysis of the X-ray crystal structures of this compound and its derivatives. While crystallographic data for a broad series of these specific derivatives is not widely available in the public domain, this guide presents a template for comparison using available data from closely related structures. Detailed experimental protocols for single-crystal X-ray diffraction are also provided to aid researchers in the structural elucidation of novel analogs.

Comparison of Crystallographic Data

Table 1: Crystallographic Data for 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone [1]

ParameterValue
Chemical FormulaC₁₆H₁₂ClN₃O
Formula Weight297.74
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0860(9)
b (Å)5.9337(5)
c (Å)21.625(2)
α (°)90
β (°)95.336(1)
γ (°)90
Volume (ų)1416.3(2)
Z4
Temperature (K)295
Wavelength (Å)0.71073
Density (calculated) (g/cm³)1.396
R-factor (%)3.7
Data-to-parameter ratio15.8

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal growth to data analysis.

Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. The ideal crystal should be between 0.1 and 0.3 mm in all dimensions, be transparent, and free of any visible defects such as cracks or twinning. Common techniques for growing crystals of organic compounds include:

  • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is allowed to evaporate slowly over several days or weeks. The choice of solvent is critical and can significantly influence crystal quality.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically flash-cooled to a low temperature (around 100 K) in a stream of nitrogen gas to minimize radiation damage during data collection.

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS detector. A complete dataset is collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. The unit cell parameters and space group are determined from the geometry of the diffraction pattern. The phase problem, a central challenge in X-ray crystallography, is then addressed using computational methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor.

Visualizing the Workflow

The process of determining the crystal structure of a this compound derivative can be summarized in the following workflow:

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

References

A Comparative Guide to the Analytical Characterization of 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, the precise structural elucidation of novel compounds is paramount. 3-Chloro-1H-indole-2-carbaldehyde, a substituted indole, represents a class of molecules with significant therapeutic potential, acting as versatile scaffolds in medicinal chemistry.[1][2] This guide provides a comparative analysis of key analytical techniques for the characterization of this compound, with a focus on mass spectrometry. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted data based on established principles of analytical chemistry and data from closely related analogs.

Comparison of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic techniques, each providing unique and complementary information. Mass spectrometry is invaluable for determining the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, and Infrared (IR) spectroscopy identifies functional groups.

Analytical TechniqueParameterPredicted/Analog Data for this compoundComparison with Alternatives
Mass Spectrometry (Electron Ionization - EI) Molecular Ion ([M]⁺)m/z 179/181 (approx. 3:1 ratio)Provides exact mass and isotopic distribution, which is characteristic for chlorine-containing compounds.
Key Fragment IonsPredicted: m/z 150/152 ([M-CHO]⁺), 144 ([M-Cl]⁺), 116 ([M-CHO-Cl]⁺)Fragmentation pattern offers structural insights not available from NMR or IR.
¹H NMR Spectroscopy Chemical Shifts (δ)Predicted: Aldehyde proton (~10 ppm), Aromatic protons (7-8 ppm), NH proton (>8 ppm)Provides detailed information on the proton environment and connectivity.
¹³C NMR Spectroscopy Chemical Shifts (δ)Predicted: Carbonyl carbon (~180-190 ppm), Aromatic carbons (110-140 ppm)Complements ¹H NMR for a complete picture of the carbon skeleton.
Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)Predicted: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)Quickly confirms the presence of key functional groups.

Mass Spectrometry of this compound: A Predicted Fragmentation Pattern

The molecular ion peak is expected to appear as a doublet at m/z 179 and 181, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in their natural abundance ratio of approximately 3:1.[6] Key fragmentation pathways are likely to involve:

  • Loss of the formyl radical (-CHO): This would result in a fragment ion at m/z 150/152.

  • Loss of a chlorine radical (-Cl): This would lead to a fragment at m/z 144.

  • Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment.

The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Predicted EI-MS Fragmentation of this compound M [M]⁺˙ m/z 179/181 M_minus_CHO [M-CHO]⁺ m/z 150/152 M->M_minus_CHO -CHO M_minus_Cl [M-Cl]⁺ m/z 144 M->M_minus_Cl -Cl M_minus_CHO_Cl [M-CHO-Cl]⁺ m/z 116 M_minus_CHO->M_minus_CHO_Cl -Cl

Caption: Predicted Fragmentation Pathway

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are standard procedures for the analysis of this compound using mass spectrometry, NMR, and IR spectroscopy.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 90°

  • Acquisition Parameters (¹³C):

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Workflow for Synthesis and Bioactivity Screening

The synthesis and evaluation of novel indole derivatives like this compound typically follow a structured workflow, from initial synthesis and characterization to biological screening.[7][8] This process is essential for identifying promising lead compounds in drug discovery.

Workflow for Synthesis and Evaluation of Indole Derivatives cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR in_vitro In Vitro Assays IR->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Drug Discovery Workflow

References

A Comparative Guide to the Biological Activity of Substituted Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of substituted indole-2-carbaldehydes, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. While direct quantitative data for a wide range of substituted indole-2-carbaldehydes is limited in publicly available research, this document summarizes the existing data and draws comparisons with structurally related indole derivatives, such as indole-2-carboxamides and indole-3-carbaldehydes, to provide a predictive framework for their therapeutic potential.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of various indole derivatives. It is important to note that much of the data pertains to indole-2-carboxamides and indole-3-carbaldehydes, which serve as valuable benchmarks for predicting the activity of substituted indole-2-carbaldehydes.

Anticancer Activity

The anticancer potential of indole derivatives is a significant area of research. The following table presents the half-maximal inhibitory concentration (IC50) values of various indole compounds against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-2-carboxamide derivativePC3 (Prostate)23 to >50[1]
Indole-2-carbohydrazide derivative 24fHCT116 (Colon)8.1[2]
Indole-2-carbohydrazide derivative 24fSW480 (Colon)7.9[2]
2-Phenylindole-3-carbaldehyde imine BTubulin Polymerization1.2[3]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2[4]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)8.2[4]
Antimicrobial Activity

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values signifying greater activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative 3dMethicillin-resistant Staphylococcus aureus (MRSA)3.125[5]
Indole-thiadiazole derivative 2cBacillus subtilis3.125
Indole-triazole derivative 3cBacillus subtilis3.125
Halogenated Indole-3-carbaldehyde Semicarbazone 1Staphylococcus aureus100[6]
Halogenated Indole-3-carbaldehyde Semicarbazone 1Bacillus subtilis100[6]
4,6-dibromoindoleCandida albicans10-50[7][8]
5-bromo-4-chloroindoleCandida albicans10-50[7][8]
Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are often evaluated by their ability to inhibit key inflammatory mediators and enzymes. The following table includes data on the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

Compound/DerivativeAssayInhibitionReference
Indole carboxamide derivativeNO Inhibition in RAW 264.7 cellsIC50 = 2.2 ± 0.4 µM[9]
Indole carboxamide derivativeTNF-α inhibition in RAW 264.7 cells74.2 ± 2.1% at 5.0 µM[9]
Indole carboxamide derivativeIL-6 inhibition in RAW 264.7 cells55.9 ± 3.7% at 5.0 µM[9]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene] acetohydrazide (S14)Carrageenan-induced paw edema63.69% after 3h[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13bNO release inhibitionIC50 = 10.992 µM[11][12]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13bIL-6 inhibitionIC50 = 2.294 µM[11][12]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13bTNF-α inhibitionIC50 = 12.901 µM[11][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the standard experimental protocols for the key biological assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted indole-2-carbaldehyde derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculate the agar surface uniformly with the microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Test compounds

  • A fluorescent or colorimetric probe to detect prostaglandin production

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the COX-2 enzyme, assay buffer, and a cofactor.

  • Add the test compounds at various concentrations to the wells of a microplate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., fluorescence or colorimetry).

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, visualize key experimental workflows and signaling pathways potentially modulated by substituted indole-2-carbaldehydes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Substituted Indole-2-carbaldehydes characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (Agar Well Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (COX-2 Inhibition) characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis anticancer->pathway_analysis anti_inflammatory->pathway_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of substituted indole-2-carbaldehydes.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus stimulus External Stimuli (e.g., Growth Factors, Stress) mapkkk MAPKKK (e.g., Raf) stimulus->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, Myc) mapk->transcription_factors cellular_response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response indole Substituted Indole-2-carbaldehyde indole->mapk Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by substituted indole-2-carbaldehydes.[13][14][15]

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α ikk IKK Complex lps->ikk ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nfkb_n->gene_expression indole Substituted Indole-2-carbaldehyde indole->ikk Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by substituted indole-2-carbaldehydes.[14][16][17][18][19]

References

Reactivity Showdown: Chloro- vs. Bromo-Indole Aldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted indole aldehydes, two common building blocks in the synthesis of complex molecules. By presenting supporting experimental data and detailed protocols, this document aims to inform strategic decisions in process development and medicinal chemistry.

The fundamental difference in the chemical behavior of chloro- and bromo-indole aldehydes lies in the inherent properties of the carbon-halogen bond. In many pivotal synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is governed by the carbon-halogen bond strength. The established trend for the oxidative addition of an aryl halide to a palladium(0) catalyst, often the rate-determining step, is Ar-I > Ar-Br >> Ar-Cl.[1][2] This principle stems from the bond dissociation energies, where the carbon-bromine bond is weaker than the carbon-chlorine bond.[3] Consequently, bromo-indole aldehydes are generally more reactive substrates than their chloro-analogs, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.[4][5]

Quantitative Reactivity Comparison

The following table summarizes representative quantitative data for common cross-coupling reactions, illustrating the general reactivity differences between chloro- and bromo-indole aldehydes. While a direct side-by-side comparison under identical conditions is not always available in a single literature source, the data presented is indicative of the established reactivity trends.[4]

Reaction TypeHalogenated Indole AldehydeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Coupling 5-Bromoindole-3-aldehydePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80-90~90-95%
5-Chloroindole-3-aldehydePhenylboronic acidPd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O100-110~80-85%
Buchwald-Hartwig Amination 5-Bromoindole-3-aldehydeMorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOt-BuToluene80-100~85-95%
5-Chloroindole-3-aldehydeMorpholinePd₂(dba)₃ / RuPhos (2-4 mol%)K₃PO₄Dioxane110-120~70-80%

Note: The yields and conditions are representative and can vary based on the specific substrates, catalyst systems, and reaction optimization.[4][5] More advanced and specialized catalyst systems have been developed to enhance the reactivity of aryl chlorides.[6]

Experimental Protocols

The following are detailed experimental methodologies for key reactions, which can be adapted for a direct comparative study of chloro- and bromo-indole aldehydes.

1. Suzuki-Miyaura Coupling Protocol

This protocol provides a general framework for the palladium-catalyzed cross-coupling of a halo-indole aldehyde with a boronic acid.

  • Materials:

    • Halo-indole aldehyde (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo-derivatives, Pd(OAc)₂/SPhos for chloro-derivatives) (2-3 mol%)

    • Base (e.g., K₂CO₃ for bromo-derivatives, K₃PO₄ for chloro-derivatives) (2.0 mmol)

    • Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture, 5 mL)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add the halo-indole aldehyde, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90°C for bromo-derivatives, 110°C for chloro-derivatives) and stir for the required time, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[4][5]

2. Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the C-N bond formation between a halo-indole aldehyde and an amine.

  • Materials:

    • Halo-indole aldehyde (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Ligand (e.g., XPhos for bromo-derivatives, RuPhos or other bulky phosphine ligands for chloro-derivatives) (2-4 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄) (1.4 mmol)

    • Solvent (e.g., Toluene or Dioxane, 5 mL)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the halo-indole aldehyde, palladium catalyst, ligand, and base in a reaction vessel.

    • Add the solvent, followed by the amine.

    • Seal the vessel and heat the mixture to the appropriate temperature (e.g., 100°C for bromo-derivatives, 120°C for chloro-derivatives) with stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.[4][7]

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for comparing the reactivity of chloro- and bromo-indole aldehydes.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R MX M-X Transmetal->MX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X (Indole-X) Reactant1->OxAdd Reactant2 R'-M (e.g., R'-B(OH)₂) Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Start Select Chloro- and Bromo-Indole Aldehyde Substrates Setup Prepare Identical Reaction Setups for Each Substrate Start->Setup Reaction Run Reactions Under Defined Conditions (Temp, Time, Catalyst) Setup->Reaction Monitoring Monitor Progress via TLC/LC-MS at Timed Intervals Reaction->Monitoring Workup Quench, Extract, and Purify Products Monitoring->Workup Analysis Analyze Yield and Purity (NMR, GC-MS) Workup->Analysis Comparison Compare Reaction Rates and Isolated Yields Analysis->Comparison

Caption: Workflow for the comparative analysis of indole aldehyde reactivity.

References

A Spectroscopic Showdown: Unraveling the Isomers of Indole-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of indole-2-carbaldehyde and its positional isomers. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside experimental protocols and a visualization of a key metabolic pathway.

Indole and its derivatives are fundamental scaffolds in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The position of substituents on the indole ring dramatically influences their chemical and physical properties, and consequently, their biological function. Indole-2-carbaldehyde and its isomers, where the formyl group is attached to different positions of the indole nucleus, are key building blocks in synthetic organic chemistry and drug discovery. A thorough understanding of their spectroscopic properties is paramount for their unambiguous identification, characterization, and utilization in the synthesis of more complex molecules. This guide presents a comparative analysis of the spectroscopic data for indole-2-carbaldehyde and its isomers, providing a valuable resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for indole-2-carbaldehyde and its isomers. The data has been compiled from various sources and provides a comparative overview of their characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Indole-Carbaldehyde Isomers (in CDCl₃, chemical shifts (δ) in ppm, coupling constants (J) in Hz).

IsomerH-1 (NH)H-2H-3H-4H-5H-6H-7CHO
Indole-2-carbaldehyde ~9.88 (br s)-7.30 (s)7.77 (d, 8.1)7.20 (t, 7.4)7.41 (t, 7.0)7.48 (d, 8.3)9.88 (s)
Indole-3-carbaldehyde ~8.79 (br s)7.86 (d, 2.8)-8.35 (m)7.35 (m)7.35 (m)7.45 (m)10.08 (s)[1]
Indole-4-carbaldehyde ~8.5 (br s)7.4 (m)7.3 (m)-7.9 (d, 7.5)7.3 (t, 7.8)7.7 (d, 8.1)10.2 (s)
Indole-5-carbaldehyde ~8.6 (br s)7.4 (m)6.7 (m)8.1 (d, 8.6)-7.8 (dd, 8.6, 1.7)7.4 (d, 8.6)9.9 (s)
Indole-6-carbaldehyde ~8.5 (br s)7.3 (m)6.6 (m)7.7 (s)7.6 (d, 8.2)-7.9 (d, 8.2)9.9 (s)
Indole-7-carbaldehyde ~8.7 (br s)7.4 (m)6.6 (m)7.7 (d, 7.9)7.2 (t, 7.7)7.8 (d, 7.5)-10.1 (s)

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of Indole-Carbaldehyde Isomers (in CDCl₃, chemical shifts (δ) in ppm).

IsomerC-2C-3C-3aC-4C-5C-6C-7C-7aCHO
Indole-2-carbaldehyde 136.87115.60128.25122.20124.37122.20113.28138.80182.89
Indole-3-carbaldehyde 135.75118.38124.39123.04121.88120.55111.70136.79185.34[1]
Indole-4-carbaldehyde 125.0103.0126.0131.0121.0129.0110.0137.0192.0
Indole-5-carbaldehyde 126.0103.0125.0122.0131.0121.0111.0138.0192.0
Indole-6-carbaldehyde 125.0103.0125.0120.0122.0132.0112.0136.0192.0
Indole-7-carbaldehyde 125.0103.0127.0121.0121.0120.0118.0135.0192.0

Note: Some values are predicted based on known substituent effects and may require experimental verification.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Indole-Carbaldehyde Isomers (cm⁻¹).

IsomerN-H StretchC-H (Aromatic)C=O StretchC=C (Aromatic)
Indole-2-carbaldehyde ~3300~3100~1660~1600, 1470
Indole-3-carbaldehyde 32393100-300016501580, 1475
Indole-4-carbaldehyde ~3300~3100~1670~1600, 1470
Indole-5-carbaldehyde ~3300~3100~1675~1600, 1470
Indole-6-carbaldehyde ~3300~3100~1670~1600, 1470
Indole-7-carbaldehyde ~3300~3100~1665~1600, 1470

Note: The C=O stretching frequency is sensitive to conjugation and hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Indole-Carbaldehyde Isomers.

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Indole-2-carbaldehyde 145116 ([M-CHO]⁺), 89
Indole-3-carbaldehyde 145116 ([M-CHO]⁺), 89
Indole-4-carbaldehyde 145116 ([M-CHO]⁺), 89
Indole-5-carbaldehyde 145116 ([M-CHO]⁺), 89
Indole-6-carbaldehyde 145116 ([M-CHO]⁺), 89
Indole-7-carbaldehyde 145116 ([M-CHO]⁺), 89[2]

Note: The primary fragmentation pattern for all isomers involves the loss of the formyl radical (CHO), resulting in a prominent peak at m/z 116.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indole-carbaldehyde isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR. A relaxation delay of 2-5 seconds is typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the finely ground powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or clean salt plate before running the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indole-carbaldehyde isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution. Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Tryptophan Metabolism Pathway

Indole-3-carbaldehyde is a key metabolite in the tryptophan metabolism pathway, which is crucial in various biological processes.[3][4][5] The following diagram illustrates a simplified version of this pathway.

Tryptophan_Metabolism Tryptophan Tryptophan Indole_3_pyruvate Indole_3_pyruvate Tryptophan->Indole_3_pyruvate Aminotransferase Indole_3_carbaldehyde Indole-3-carbaldehyde Tryptophan->Indole_3_carbaldehyde Myeloperoxidase Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylase Indole_3_acetaldehyde Indole_3_acetaldehyde Indole_3_pyruvate->Indole_3_acetaldehyde Decarboxylase Indole_3_acetic_acid Indole-3-acetic acid (Auxin) Indole_3_acetaldehyde->Indole_3_acetic_acid Dehydrogenase Tryptamine->Indole_3_acetaldehyde Amine Oxidase

Caption: Simplified tryptophan metabolism pathway leading to indole-3-carbaldehyde.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of an unknown indole-carbaldehyde isomer is depicted below.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Structure Confirmation MS Mass Spectrometry (Determine Molecular Weight) IR IR Spectroscopy (Identify Functional Groups) MS->IR NMR_1H 1H NMR (Proton Environment) IR->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C UV_Vis UV-Vis Spectroscopy (Conjugation) NMR_13C->UV_Vis Structure Proposed Structure UV_Vis->Structure

Caption: Workflow for spectroscopic identification of indole-carbaldehyde isomers.

References

A Comparative Guide to the Computational Analysis of 3-Chloro-1H-indole-2-carbaldehyde and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for the study of 3-Chloro-1H-indole-2-carbaldehyde and structurally similar compounds. Due to the limited availability of specific computational studies on this compound, this document leverages data and methodologies from published research on related substituted indole and azaindole derivatives to offer a comprehensive comparison of relevant computational techniques and their outcomes.

Comparative Analysis of Computational Data

CompoundMethod/Basis SetKey Computational DataReference
Indole-3-carboxaldehyde DFT/B3LYP/cc-pVTZVibrational Frequencies (cm⁻¹): ν(N-H) = 3484, ν(C=O) = 1728[1]
4-Chloro-7-azaindole-3-carbaldehyde DFT/ωB97X-DCalculated Vibrational Frequencies (cm⁻¹): Dimer formation influences vibrational modes.[2]
5-Chloro-7-azaindole-3-carbaldehyde DFT/ωB97X-DCalculated Vibrational Frequencies (cm⁻¹): Good agreement between calculated and experimental spectra for the dimeric form.[2]
2-Chloroquinoline-3-carboxaldehyde DFT/B3LYP/6-311++G(d,p)HOMO-LUMO Gap: Calculated to understand chemical reactivity. NBO Analysis: Performed to study charge delocalization.[3][4]
Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate DFT/B3LYP/6-31+G(d,p)Dipole Moments: Calculated for ground and excited states to assess solvent effects.[5]

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the computational and spectroscopic analysis of indole derivatives, as extracted from the surveyed literature.

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for investigating the molecular structures and vibrational spectra of indole derivatives[6].

  • Software: Gaussian 09W is a commonly used software package for these calculations[3].

  • Functionals and Basis Sets: A popular combination for optimizing molecular geometry and calculating vibrational frequencies is the B3LYP functional with the 6-311++G(d,p) basis set[3][4]. For more refined calculations, especially those involving dispersion corrections, functionals like ωB97X-D are employed[2].

  • Vibrational Analysis: Theoretical vibrational frequencies are often scaled to achieve better agreement with experimental data. Scaling factors can be uniform (e.g., 0.961) or applied to different frequency ranges[2][3]. Potential Energy Distribution (PED) analysis, using software like VEDA, is crucial for the precise assignment of vibrational modes[1].

  • Analysis of Electronic Properties: Natural Bond Orbital (NBO) analysis is utilized to investigate hyperconjugative interactions and charge delocalization[3][5]. Frontier Molecular Orbitals (HOMO-LUMO) analysis helps in understanding the chemical reactivity and kinetic stability of the molecule[3]. Molecular Electrostatic Potential (MEP) maps are generated to identify sites susceptible to electrophilic and nucleophilic attack[5].

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinities and modes of interaction between indole derivatives and biological targets.

  • Software: AutoDock Vina is a widely used tool for molecular docking studies[7].

  • Protocol:

    • Protein and Ligand Preparation: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added. The ligand structure is optimized using a suitable force field.

    • Grid Box Definition: A grid box is defined around the active site of the protein to encompass the potential binding region.

    • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined active site and scores them based on a scoring function to estimate the binding affinity.

    • Analysis of Results: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate common workflows in the computational study of indole derivatives.

Caption: A typical workflow for computational studies of indole derivatives.

Signaling_Pathway_Comparison cluster_target Target Identification cluster_compounds Compound Comparison cluster_binding Binding Interaction cluster_activity Predicted Activity target Biological Target (e.g., Kinase, Receptor) indole_target 3-Chloro-1H-indole- 2-carbaldehyde indole_alt1 Alternative Indole Derivative 1 indole_alt2 Alternative Indole Derivative 2 binding_mode Predicted Binding Mode indole_target->binding_mode Docking indole_alt1->binding_mode Docking indole_alt2->binding_mode Docking activity Predicted Biological Activity binding_mode->activity Analysis

Caption: Logical flow for comparing potential biological activity.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-1H-indole-2-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Chloro-1H-indole-2-carbaldehyde, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood. Based on data for structurally similar compounds, this substance should be treated as hazardous, potentially causing skin, eye, and respiratory irritation.[1][2][3][4]

Key Hazard Information (Based on Analogous Compounds)

Hazard ClassificationGHS Hazard StatementPrecautionary Codes
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

This data is extrapolated from safety data sheets of similar chloroindole carboxaldehyde compounds and should be used as a precautionary guideline.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discard this chemical in standard trash or pour it down the drain.[1][4]

  • Waste Segregation and Collection :

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[5][6]

    • Use a designated, chemically compatible, and clearly labeled waste container.[4][7] The container should be in good condition with a secure, threaded cap.[7]

  • Container Labeling :

    • Immediately affix a "Hazardous Waste" label to the container.[4][6]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • Include the contact information of the responsible researcher or principal investigator and the laboratory location.[4]

  • Handling of Contaminated Materials :

    • All materials that have come into direct contact with this compound, including gloves, weighing papers, and pipette tips, are considered contaminated.

    • Dispose of these contaminated items in the designated hazardous waste container.[4]

  • Storage of Hazardous Waste :

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4][7]

    • Ensure the container is kept closed except when adding waste.[6][7]

    • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Arranging for Disposal :

    • Once the container is full or has reached the designated time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

    • Complete all necessary paperwork accurately, detailing the contents of the waste container.

Spill Response

In the event of a spill, evacuate the immediate area. For a small spill, and only if you are trained to do so, contain the spill using an appropriate absorbent material. While wearing the correct PPE, carefully collect the absorbed material and place it in the designated hazardous waste container. For large spills, immediately contact your institution's EHS office for assistance.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Start: Have 3-Chloro-1H-indole- 2-carbaldehyde Waste B Is it a halogenated organic compound? A->B C Segregate as Halogenated Waste B->C Yes J Consult EHS for proper classification B->J No/Unsure D Use designated, labeled waste container C->D E Include contaminated labware and PPE D->E F Store in secure satellite accumulation area E->F G Container full or time limit reached? F->G G->F No H Contact EHS for waste pickup G->H Yes I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Chloro-1H-indole-2-carbaldehyde. The procedural guidance herein is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this compound with a high degree of caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection GlovesChemically resistant gloves (e.g., nitrile), inspected before use.[1][4] Double gloving is recommended.[4]
Lab Coat/SuitA dedicated, fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[4]
FootwearClosed-toe shoes are mandatory.[4]
Respiratory Protection RespiratorA full-face respirator with cartridges appropriate for organic vapors and particulates is recommended, especially when handling the solid compound or preparing solutions.[1][4] Use in a well-ventilated area is required.[1][5]

Experimental Protocols and Handling Procedures

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.[4]

  • Assemble all necessary equipment and reagents before commencing the experiment.[4]

  • Don all required PPE as outlined in the table above.

Handling the Compound:

  • When weighing the solid, perform the task within the fume hood.[4]

  • Use a dedicated spatula and weighing vessel.[4]

  • To prepare solutions, slowly add the solid to the solvent to prevent splashing.[4]

  • Keep containers tightly closed when not in use.[3][6]

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[3][6] If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3][5] If feeling unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][5]

Spillage:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite).

  • Collect the material into a suitable, closed container for disposal.[6]

  • Clean the spill area thoroughly.

Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][6] The recommended storage temperature is often between 2-8°C, under an inert atmosphere.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2][7] The compound should be collected in a suitable, closed container for disposal.[6] Do not allow the chemical to enter drains.[1][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_surface Cover Work Surface prep_fume_hood->prep_surface prep_equipment Assemble Equipment prep_surface->prep_equipment prep_ppe Don Appropriate PPE prep_equipment->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution emergency_spill Spill Response handle_weigh->emergency_spill emergency_exposure Exposure Response handle_weigh->emergency_exposure handle_storage Keep Container Closed handle_solution->handle_storage handle_solution->emergency_spill handle_solution->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_storage->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.